Bifendate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
methyl 7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZOMFYRADAWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223736 | |
| Record name | Bifendate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73536-69-3 | |
| Record name | Bifendate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73536-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bifendate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073536693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bifendate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIFENDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G32E321W1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Pharmacological Properties of Bifendate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifendate (B1666993), a synthetic analog of Schisandrin C, has demonstrated significant hepatoprotective properties. This technical guide provides a comprehensive overview of the pharmacological characteristics of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is compiled from preclinical and clinical studies, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the context of liver diseases.
Introduction
This compound, also known as Dimethyl diphenyl bicarboxylate (DDB), is a drug primarily used for the treatment of chronic hepatitis and other liver disorders.[1] It is a synthetic intermediate derived from Schisandrin C, a lignan (B3055560) found in the plant Schisandra chinensis.[1] This guide delves into the core pharmacological properties of this compound, presenting a technical summary for the scientific community.
Mechanism of Action
This compound exerts its hepatoprotective effects through a multi-faceted mechanism of action, primarily centered around its antioxidant, anti-inflammatory, and anti-apoptotic properties.[2] It also plays a role in promoting liver regeneration and stabilizing cell membranes.[2]
Antioxidant Activity
This compound mitigates oxidative stress in the liver by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[2] This is a critical function, as the liver is highly susceptible to oxidative damage due to its central role in detoxification processes.
-
Enhancement of Antioxidant Enzymes: this compound has been shown to increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), thereby bolstering the liver's natural defense against reactive oxygen species (ROS).[2][3]
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many liver diseases, leading to fibrosis and cirrhosis. This compound modulates inflammatory responses primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]
-
Inhibition of NF-κB Pathway: By preventing the translocation of the p65 subunit of NF-κB into the nucleus, this compound downregulates the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]
Modulation of Apoptosis
Excessive apoptosis of hepatocytes contributes significantly to liver injury. This compound modulates the apoptotic process by regulating the expression of the Bcl-2 family of proteins.[2]
-
Regulation of Bcl-2 Family Proteins: this compound has been observed to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the expression of the pro-apoptotic protein Bax. This shifts the balance towards cell survival.
Liver Regeneration and Membrane Stabilization
This compound has been shown to promote the regeneration of liver cells, aiding in the recovery of liver function following injury.[1] It also helps to maintain the integrity of hepatocyte membranes by preventing lipid peroxidation.[2]
Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with key intracellular signaling pathways.
NF-κB Signaling Pathway
This compound's anti-inflammatory action is primarily mediated by its inhibitory effect on the NF-κB signaling cascade. By preventing the phosphorylation and subsequent degradation of IκBα, this compound sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
Apoptosis Pathway (Bcl-2 Family Regulation)
This compound modulates the intrinsic apoptosis pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. By increasing the expression of Bcl-2 and decreasing the expression of Bax, this compound inhibits the formation of pores in the mitochondrial membrane, thereby preventing the release of cytochrome c and subsequent caspase activation.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been characterized in preclinical studies.
| Parameter | Species | Dosage | Value | Reference |
| Cmax | Rat | 1 g/kg (oral) | 185.9 µg/mL | [4] |
| Tmax | Rat | 1 g/kg (oral) | 8 h | [4] |
| Half-life (t½) | Rat | 1 g/kg (oral) | 16.7 h | [4] |
| Bioavailability | Not explicitly found | - | - | - |
| Metabolism | Not explicitly found | - | - | - |
| Excretion | Not explicitly found | - | - | - |
Pharmacodynamics
The pharmacodynamic effects of this compound have been quantified in various preclinical models of liver injury and in clinical trials.
Preclinical Efficacy
| Model | Species | This compound Dose | Effect | Reference |
| CCl4-induced hepatotoxicity | Rat | 200 mg/kg | Significant reduction in serum ALT and AST levels | [5] |
| Thioacetamide-induced liver injury | Rat | 6 mg/kg/day for 12 weeks | Significant improvement in liver function tests | [6] |
| Hypercholesterolemia-induced hepatic steatosis | Mouse | 0.03-1.0 g/kg/day for 4 days | Decreased hepatic total cholesterol (9-37%) and triglycerides (10-37%) | [7] |
Clinical Efficacy
| Condition | Patient Population | This compound Dose | Effect | Reference |
| Chronic Hepatitis B | 65 patients | 30-67.5 mg/day for 12 months | 70.76% of patients' ALT levels returned to normal in one month. HBeAg seroconversion rate of 44.4%. | [8][9] |
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to evaluate the pharmacological properties of this compound.
Animal Models of Liver Injury
-
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity:
-
Wistar rats are typically used.
-
A single intraperitoneal injection of CCl4 (e.g., 2.0 mL/kg) is administered to induce acute liver injury.[10]
-
This compound is administered orally, often as a pretreatment for a specified number of days before CCl4 administration.
-
Serum and liver tissues are collected at a specified time point (e.g., 12 or 24 hours) after CCl4 injection for biochemical and histological analysis.[10]
-
-
Experimental Workflow for CCl4 Model:
Workflow for CCl4-Induced Hepatotoxicity Studies
Biochemical Assays
-
Measurement of Serum Transaminases (ALT and AST):
-
Blood samples are collected and centrifuged to obtain serum.
-
ALT and AST levels are measured using commercially available enzymatic assay kits, typically based on spectrophotometric methods.
-
-
Measurement of Antioxidant Enzymes (SOD and GPx):
-
Liver tissue is homogenized in an appropriate buffer.
-
The homogenate is centrifuged, and the supernatant is used for the assays.
-
SOD and GPx activities are determined using specific assay kits that measure the inhibition of a colorimetric reaction or the rate of NADPH oxidation, respectively.[3]
-
Western Blot Analysis
-
Protein Extraction:
-
Liver tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
The lysate is centrifuged, and the supernatant containing the total protein is collected.
-
-
Immunoblotting:
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-p65, IκBα, Bcl-2, Bax, and a loading control like GAPDH or β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound is a potent hepatoprotective agent with a well-defined, multi-target mechanism of action. Its ability to mitigate oxidative stress, reduce inflammation, and inhibit apoptosis makes it a valuable therapeutic option for the management of chronic liver diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the clinical applications and development of this compound and its derivatives. Future studies should aim to provide a more complete pharmacokinetic profile and further elucidate the specific molecular interactions of this compound within its target signaling pathways.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Biomarkers of Oxidative Stress in Metabolic Syndrome and Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Felbamate pharmacokinetics in the rat, rabbit, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound (DDB) On Normal and Diseased Liver of Adult Male Albino Rats: An Experimental Study. [ejhm.journals.ekb.eg]
- 7. This compound treatment attenuates hepatic steatosis in cholesterol/bile salt- and high-fat diet-induced hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Anti-HBV efficacy of this compound in treatment of chronic hepatitis B, a primary study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New insight on the acute CCl4-induced hepatotoxicity model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Investigating the Antioxidant Pathways of Bifendate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifendate (Dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate), a synthetic analog of Schisandrin C, is a clinically utilized hepatoprotective agent. Its therapeutic effects are largely attributed to its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant pathways of this compound, detailing its molecular mechanisms, relevant signaling cascades, and the experimental methodologies used to elucidate these actions. This compound combats oxidative stress through a dual approach: by directly scavenging reactive oxygen species (ROS) and by enhancing the endogenous antioxidant defense systems. A key mechanism involves the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses. This guide presents quantitative data on this compound's effects on key antioxidant enzymes and markers of oxidative stress, outlines detailed experimental protocols, and provides visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, particularly liver disorders. This compound has emerged as a significant therapeutic agent in the management of liver diseases, primarily owing to its ability to mitigate oxidative damage.[1] This document serves as a technical resource, exploring the intricate antioxidant pathways of this compound.
Core Antioxidant Mechanisms of this compound
This compound's antioxidant activity is multifaceted, encompassing:
-
Direct ROS Scavenging: this compound possesses the ability to directly neutralize free radicals, thereby reducing their capacity to inflict cellular damage.[1]
-
Enhancement of Endogenous Antioxidant Enzymes: A primary mechanism of this compound's action is the upregulation of the activity of key antioxidant enzymes.[1] This includes:
-
Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Glutathione (B108866) Peroxidase (GPx): An enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by reduced glutathione, protecting the cell from oxidative damage.[1]
-
Glutathione S-Transferase (GST): A family of enzymes that play a crucial role in the detoxification of xenobiotics and the neutralization of electrophilic compounds. Oral administration of this compound has been shown to significantly increase liver cytosol GST activity in mice.[2]
-
-
Inhibition of Lipid Peroxidation: this compound effectively reduces lipid peroxidation, a process where free radicals attack lipids, leading to cellular membrane damage. A key marker of lipid peroxidation, malondialdehyde (MDA), is consistently shown to be decreased following this compound treatment.[1]
The Role of the Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a central regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.
While direct studies on this compound's interaction with the Nrf2 pathway are emerging, evidence suggests its antioxidant effects are mediated, at least in part, through the activation of this critical pathway. The observed upregulation of antioxidant enzymes like SOD and GST by this compound is consistent with Nrf2 activation.
Quantitative Data on Antioxidant Effects
The following tables summarize the quantitative effects of this compound on key markers of oxidative stress and antioxidant enzyme activity from preclinical studies.
Table 1: Effect of this compound on Hepatic Malondialdehyde (MDA) and Superoxide Dismutase (SOD) Levels in CCl₄-induced Mice
| Treatment Group | Dose | MDA (nmol/mg protein) | SOD (U/mg protein) |
| Normal Control | - | ~1.2 | ~125 |
| CCl₄ Model | - | ~3.8 | ~75 |
| This compound | 200 mg/kg | ~1.8 | ~110 |
Data extracted and estimated from graphical representations in cited literature.[3]
Table 2: Effect of this compound on Hepatic Glutathione S-Transferase (GST) Activity in Mice
| Treatment Group | Dose | GST Activity (µmol/min/mg protein) |
| Control | - | Not specified |
| This compound | 200 mg/kg (daily for 3 days) | Significant Increase |
Qualitative description from the study; specific numerical values were not provided in the abstract.[2]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's antioxidant pathways.
Superoxide Dismutase (SOD) Activity Assay
Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that produces a water-soluble formazan (B1609692) dye upon reduction by superoxide anions. The rate of reduction is linearly related to the xanthine (B1682287) oxidase (XO) activity and is inhibited by SOD. The percentage of inhibition of the formazan dye formation is a measure of SOD activity.
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in an appropriate buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.5% Triton X-100, 5 mM β-mercaptoethanol, and protease inhibitors). Centrifuge to remove debris and collect the supernatant.
-
Reagent Preparation:
-
WST Working Solution: Mix WST solution with enzyme working solution.
-
Xanthine Oxidase Solution: Dilute xanthine oxidase to the appropriate concentration with dilution buffer.
-
-
Assay Protocol (96-well plate format):
-
Add 20 µL of sample or SOD standard to each well.
-
Add 200 µL of WST Working Solution to each well.
-
Initiate the reaction by adding 20 µL of Xanthine Oxidase Solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Calculation: Calculate the percentage of inhibition of the rate of formazan dye formation for each sample compared to the control (without SOD). One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of superoxide generation by 50%.
Glutathione Peroxidase (GPx) Activity Assay
Principle: This is an indirect assay that measures the activity of GPx by a coupled reaction with glutathione reductase (GR). Oxidized glutathione (GSSG), produced by GPx, is recycled to its reduced state (GSH) by GR and NADPH. The oxidation of NADPH to NADP⁺ is accompanied by a decrease in absorbance at 340 nm. The rate of decrease in absorbance is directly proportional to the GPx activity.
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer and centrifuge to obtain the supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, EDTA, sodium azide (B81097) (to inhibit catalase), glutathione reductase, GSH, and NADPH.
-
Assay Protocol (Cuvette-based):
-
Add the sample to the reaction mixture and equilibrate to 25°C.
-
Initiate the reaction by adding the substrate (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide).
-
Immediately record the decrease in absorbance at 340 nm for several minutes.
-
-
Calculation: The activity of GPx is calculated from the rate of NADPH consumption, using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹). One unit of GPx activity is often defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Malondialdehyde (MDA) Assay (TBARS Method)
Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation. MDA, a major product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically at 532 nm.
Procedure:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer.
-
Reaction:
-
To the sample homogenate, add a solution of trichloroacetic acid (TCA) to precipitate proteins. Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant.
-
Incubate the mixture in a boiling water bath for a specified time (e.g., 60 minutes).
-
Cool the samples and measure the absorbance of the pink-colored solution at 532 nm.
-
-
Calculation: The concentration of MDA is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
References
- 1. Protective effects of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate on damages of isolated rat hepatocytes induced by carbon tetrachloride and D-galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of dimethyl-4,4'-dimethoxy-5,6,5', 6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) against carcinogen-induced rat liver nuclear DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Anti-Inflammatory Effects of Bifendate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifendate, a synthetic analog of Schisandrin C, has demonstrated significant anti-inflammatory properties, primarily through its hepatoprotective actions. This technical guide provides an in-depth analysis of the current understanding of this compound's anti-inflammatory mechanisms, supported by available quantitative data and detailed experimental protocols. The primary mechanism of action involves the inhibition of the pro-inflammatory NF-κB signaling pathway, leading to a downstream reduction in inflammatory mediators. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Core Anti-Inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
The principal anti-inflammatory effect of this compound is attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In an inflammatory state, the inhibitor of κB (IκB) is phosphorylated and subsequently degraded, allowing the NF-κB dimer (typically p50/p65) to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.
This compound has been shown to interfere with this cascade, although the precise molecular interaction is still under investigation. It is proposed that this compound may inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[2] This sequestration of NF-κB in the cytoplasm effectively blocks the transcription of pro-inflammatory genes. The downstream consequence of this action is a reduction in the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]
While the NF-κB pathway is the most well-documented anti-inflammatory mechanism of this compound, further research is required to explore its potential interactions with other inflammatory signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and NLRP3 inflammasome pathways.
Figure 1: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.
Quantitative Data on Anti-Inflammatory and Related Effects
The following tables summarize the available quantitative data from preclinical studies on this compound.
Table 1: Effect of this compound on Hepatic Lipids in a High-Fat Diet-Induced Hypercholesterolemia Mouse Model [1][3][4]
| Treatment Group | Duration | Hepatic Total Cholesterol Reduction (%) | Hepatic Triglyceride Reduction (%) |
| This compound (0.25% w/w in diet) | 7 Days | 25 | 22 |
| This compound (0.25% w/w in diet) | 14 Days | 56 | 44 |
| This compound (0.03-1.0 g/kg, i.g.) | 4 Days | 9 - 37 | 10 - 37 |
Table 2: Effect of this compound on Serum Liver Enzymes in a Thioacetamide-Induced Liver Injury Rat Model [5][6]
| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Control | 45.3 ± 3.8 | 110.5 ± 8.7 |
| Thioacetamide (TAA) | 185.6 ± 15.2 | 350.2 ± 25.4 |
| TAA + this compound (6mg/kg) | 90.1 ± 7.5 | 180.4 ± 14.1 |
*Statistically significant improvement compared to the TAA group (P < 0.001).
Experimental Protocols
In Vivo Model of High-Fat Diet-Induced Hypercholesterolemia and Hepatic Steatosis in Mice[1][3][4]
-
Animal Model: Male Kunming mice.
-
Induction of Hypercholesterolemia: Mice are fed a high-fat diet containing 1% cholesterol and 0.5% cholic acid for several weeks.
-
This compound Administration:
-
Dietary Admixture: this compound is mixed into the high-fat diet at a concentration of 0.25% (w/w).
-
Oral Gavage: this compound is suspended in a vehicle (e.g., 0.5% sodium carboxymethylcellulose) and administered daily via oral gavage at doses ranging from 0.03 to 1.0 g/kg body weight.
-
-
Duration: The experimental period can range from 4 days to 14 days.
-
Sample Collection and Analysis:
-
At the end of the treatment period, animals are euthanized, and blood and liver tissues are collected.
-
Serum lipids (total cholesterol, triglycerides) are measured using commercially available enzymatic kits.
-
Liver tissues are homogenized, and lipids are extracted to measure hepatic total cholesterol and triglyceride levels.
-
Figure 2: General experimental workflow for in vivo studies of this compound's effects.
Cytokine Measurement using Enzyme-Linked Immunosorbent Assay (ELISA)
While specific protocols for this compound's effect on cytokine levels are not extensively detailed in the available literature, a general ELISA protocol to quantify TNF-α and IL-6 in cell culture supernatants or serum samples would be as follows:
-
Principle: A sandwich ELISA is used where a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate.
-
Procedure:
-
Coating: Coat a 96-well plate with a capture antibody against the target cytokine (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards of known cytokine concentrations and experimental samples (cell culture supernatants or diluted serum) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
-
Quantification: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The cytokine concentrations in the experimental samples are then determined by interpolating their absorbance values on the standard curve.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This action leads to a reduction in the production of pro-inflammatory cytokines and is a key component of its observed hepatoprotective properties. The quantitative data from animal models further support its role in mitigating inflammation-related pathological changes in the liver.
For drug development professionals, this compound presents an interesting scaffold for the development of novel anti-inflammatory agents, particularly for liver diseases. However, to fully elucidate its therapeutic potential, further research is warranted in the following areas:
-
Elucidation of Direct Molecular Targets: Identifying the specific protein(s) within the NF-κB pathway that this compound directly interacts with.
-
Exploration of Other Anti-Inflammatory Pathways: Investigating the potential effects of this compound on the MAPK and NLRP3 inflammasome signaling cascades.
-
Comprehensive In Vitro and In Vivo Studies: Conducting detailed dose-response studies to determine IC50 values for its anti-inflammatory effects and to quantify the percentage reduction of a broader range of inflammatory mediators.
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for inflammatory diseases in humans.
References
- 1. This compound treatment attenuates hepatic steatosis in cholesterol/bile salt- and high-fat diet-induced hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 6. Effect of this compound (DDB) On Normal and Diseased Liver of Adult Male Albino Rats: An Experimental Study. [ejhm.journals.ekb.eg]
Methodological & Application
Application Notes and Protocols for Bifendate Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifendate (dimethyl diphenyl bicarboxylate, DDB) is a synthetic compound derived from Schisandrin C, an active ingredient in the traditional Chinese medicine Schisandra chinensis. It is primarily recognized for its hepatoprotective properties and is clinically used in the treatment of various liver diseases, including chronic hepatitis.[1][2] In preclinical rodent studies, this compound has been investigated for its therapeutic potential in models of liver injury, hyperlipidemia, and chronic kidney disease.[2][3][4] Its mechanism of action is multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic activities.[5] this compound has been shown to modulate key signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) and the regulation of the Bcl-2 family of proteins, to promote hepatocyte survival and regeneration.[3][5]
These application notes provide detailed protocols for the preparation and administration of this compound in rodent studies, summarize key quantitative data from published research, and visualize relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Effects of this compound on Serum and Hepatic Lipids in Mice
| Treatment Group | Dose (g/kg, p.o.) | Duration | Serum Triglycerides | Hepatic Triglycerides | Serum Total Cholesterol | Hepatic Total Cholesterol | Reference |
| This compound | 0.25 | Single dose | ↑ 39% (at 24h) | ↑ (dose-dependent at 6h) | No significant change | ↓ 9-13% | [6][7] |
| This compound | 1 | Single dose | ↑ 76% (at 24h) | ↑ (dose-dependent at 6h) | ↓ 13% (at 24h) | ↓ 11% (at 24h) | [6][7] |
| This compound | 0.25 | 4 days | ↑ 56% | ↑ 11-43% | No significant change | ↓ 9-10% | [6][7] |
| This compound | 1 | 4 days | ↑ 79% | ↑ 11-43% | No significant change | ↓ 9-10% | [6][7] |
p.o. = per os (by mouth/oral gavage)
Table 2: Effects of this compound in a Mouse Model of Hypercholesterolemia
| Treatment Group | Dose (g/kg, i.g.) | Duration | Hepatic Total Cholesterol | Hepatic Triglycerides | Reference |
| This compound | 0.03 - 1.0 | 4 days | ↓ 9-37% | ↓ 10-37% | [8] |
| This compound (in diet) | 0.25% (w/w) | 7-14 days | ↓ 25-56% | ↓ 22-44% | [8] |
i.g. = intragastric (oral gavage)
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose | Route | Cmax | Tmax | Half-life (t½) | Oral Bioavailability | Reference |
| Rat | 1 g/kg | Oral | - | 12 h | - | ~20% (unformulated) | [7] |
| Rat | - | - | - | - | - | 79-85% | [9] |
| Mouse | - | - | - | - | - | 50-63% | [9] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Dashes indicate data not available in the cited sources.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt in sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Volumetric flask or graduated cylinder
-
Sterile conical tubes for storage
Procedure:
-
Calculate the required amount of this compound and vehicle. Based on the desired dose (e.g., mg/kg), the body weight of the animals, and the administration volume (typically 5-10 mL/kg for rats and mice), calculate the total mass of this compound and the total volume of 0.5% CMC solution needed.[2][10]
-
Weigh the this compound powder accurately using a calibrated scale.
-
Prepare the 0.5% CMC vehicle. Dissolve the appropriate amount of CMC sodium salt in sterile water with the aid of a magnetic stirrer. Gentle heating may be applied to facilitate dissolution, but the solution must be cooled to room temperature before adding the this compound.
-
Create a paste. Place the weighed this compound powder in a mortar. Add a small volume of the 0.5% CMC solution to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Gradually add the remaining vehicle. While continuously stirring or triturating, slowly add the rest of the 0.5% CMC solution to the paste until the desired final volume and concentration are reached.
-
Ensure homogeneity. Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure a uniform suspension. Alternatively, a homogenizer can be used for a more consistent particle size distribution.
-
Store the suspension. Transfer the final suspension into sterile, labeled conical tubes. Store at 4°C and protect from light. It is recommended to prepare the suspension fresh daily.
-
Before administration, vortex or stir the suspension well to ensure uniform distribution of this compound, as it may settle over time.
Protocol 2: Oral Gavage Administration in Mice and Rats
Materials:
-
Appropriately sized gavage needles (stainless steel or flexible plastic with a ball-tip).
-
Syringes (1-3 mL)
-
Animal scale
-
70% ethanol (B145695) for disinfection (optional)
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Determine the correct needle length. Measure the distance from the animal's mouth to the last rib or xiphoid process. The gavage needle should not be longer than this distance to avoid stomach perforation.[5] Mark the needle with a permanent marker if necessary.
-
Weigh the animal and calculate the precise volume of the this compound suspension to be administered. The typical volume should not exceed 10 mL/kg.[2][10]
-
Fill the syringe. Draw the calculated volume of the well-mixed this compound suspension into the syringe. Ensure there are no air bubbles.
-
Restrain the animal.
-
Position the animal. The head and neck should be extended to create a straight line with the esophagus.[5]
-
Insert the gavage needle. Gently insert the ball-tipped needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus.[6] The animal should swallow as the tube passes. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Administer the dose. Once the needle is in the correct position, slowly depress the syringe plunger to deliver the suspension.
-
Withdraw the needle. After administration, gently and slowly remove the needle in the same path it was inserted.
-
Monitor the animal. Return the animal to its cage and observe for any signs of distress, such as difficulty breathing or lethargy, for at least 10-15 minutes.[2][6]
Protocol 3: Intraperitoneal (IP) Injection in Mice and Rats
While oral gavage is the most common route for this compound administration in the reviewed literature, this protocol is provided for general reference.
Materials:
-
Sterile syringes (1 mL)
-
Sterile needles of appropriate size.
-
70% ethanol and sterile gauze
-
PPE
Procedure:
-
Prepare the injection. Draw the desired volume of the sterile drug solution into the syringe. The maximum recommended IP injection volume is 10 mL/kg.[1]
-
Restrain the animal. Place the animal in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[3]
-
Locate the injection site. The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum and bladder.[8]
-
Disinfect the site. Wipe the injection site with 70% ethanol on a sterile gauze pad.
-
Insert the needle. Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.[1]
-
Aspirate. Gently pull back on the plunger to ensure no fluid (urine or intestinal contents) or blood is drawn into the syringe. If any fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[3]
-
Inject the substance. If aspiration is clear, slowly and steadily inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Mandatory Visualizations
Signaling Pathways
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acute oral toxicity: Topics by Science.gov [science.gov]
- 5. compo-expert.com [compo-expert.com]
- 6. Acute oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 73536-69-3 [chemicalbook.com]
- 8. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, disposition, and metabolism of bicifadine in the mouse, rat, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of Bifendate in Plasma using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Bifendate (B1666993) in plasma samples. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetics. The method utilizes a straightforward protein precipitation extraction procedure and UV detection, providing a sensitive and accurate assay for this compound quantification. All data is presented in clear, tabular formats, and the experimental workflow is visualized for enhanced clarity.
Introduction
This compound, a synthetic intermediate of this compound pills, is a drug used for the treatment of chronic hepatitis. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a validated HPLC method suitable for these purposes.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Diazepam
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (double distilled or HPLC grade)
-
Blank plasma
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., microBondapak C18)
-
Centrifuge
-
Vortex mixer
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.02 µg/mL to 5 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Diazepam in 10 mL of methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 100 µL of acetonitrile to the plasma sample.[1]
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Carefully collect 20 µL of the clear supernatant and inject it into the HPLC system.[1]
Alternatively, a liquid-liquid extraction can be performed:
-
To 1 mL of plasma, add a suitable internal standard.
-
Add 5 mL of diethyl ether and vortex for 5 minutes.[2]
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase and inject it into the HPLC system.[2]
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | µBondapak C18 | Inertsil ODS |
| Mobile Phase | Methanol:Water (65:35, v/v)[1] | Methanol:Water (70:30, v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 0.3 mL/min[2] |
| Injection Volume | 20 µL[1] | Not Specified |
| Column Temperature | 30°C[1] | Not Specified |
| Detection Wavelength | 278 nm[1] | MS Detection[2] |
Quantitative Data Summary
The following tables summarize the validation parameters of the HPLC method for this compound quantification as reported in the literature.
Table 1: Linearity and Range
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Source |
| 0.028 - 2.80 | 0.9989[1] | [1] |
| 0.002 - 0.200 | Not Specified | [2] |
| 0.0005 - 0.250 | Not Specified | [3] |
Table 2: Precision
| Concentration (µg/mL) | Intra-day CV (%) | Inter-day CV (%) | Source |
| Not Specified | ≤ 6.55[1] | ≤ 6.07[1] | [1] |
| 2 - 200 ng/mL | ≤ 6.79[2] | Not Specified | [2] |
Table 3: Recovery and Detection Limits
| Parameter | Value | Source |
| Mean Recovery | 94.53% - 99.36%[1] | [1] |
| Limit of Detection (LOD) | 5 ng/mL[1] | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Discussion
The presented HPLC method with UV detection provides a simple, rapid, and sensitive approach for the determination of this compound in plasma. The protein precipitation method for sample preparation is straightforward and efficient.[1] The method has been shown to have good linearity, precision, and high recovery, making it suitable for pharmacokinetic studies.[1] For higher sensitivity and specificity, the HPLC system can be coupled with a mass spectrometer (MS), as demonstrated in some studies.[2][3] The choice between UV and MS detection will depend on the specific requirements of the study and the available instrumentation.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using HPLC. The method is reliable and can be readily implemented in a laboratory setting for routine analysis in drug development and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in human plasma by HPLC-MS and bioequivalence on this compound pills in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetic evaluation of a new formulation of a this compound solid dispersion using a supercritical fluid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Bifendate as a Positive Control in Hepatotoxicity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing bifendate (B1666993) as a positive control in both in vivo and in vitro hepatotoxicity assays. This compound, a synthetic intermediate of Schisandrin C, is a well-established hepatoprotective agent, making it an ideal standard for evaluating the efficacy of novel therapeutic compounds against liver injury.
Introduction
This compound has been clinically used for the treatment of hepatitis and is frequently employed as a positive control in experimental models of liver damage. Its hepatoprotective effects are attributed to a multi-faceted mechanism of action that includes potent antioxidant, anti-inflammatory, and anti-apoptotic properties. By using this compound as a positive control, researchers can validate their assay systems and provide a benchmark for the hepatoprotective potential of test compounds.
Mechanism of Action
This compound exerts its protective effects on hepatocytes through several key signaling pathways:
-
Antioxidant Activity: this compound enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). This bolstering of the cellular antioxidant defense system helps to mitigate oxidative stress, a primary driver of hepatocyte damage in many forms of liver injury.
-
Anti-inflammatory Effects: It inhibits the activation of nuclear factor kappa B (NF-κB), a key transcription factor that orchestrates the inflammatory response. By preventing the translocation of NF-κB to the nucleus, this compound reduces the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Modulation of Apoptosis: this compound regulates the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It has been shown to upregulate the expression of anti-apoptotic proteins (e.g., Bcl-2) while downregulating pro-apoptotic proteins (e.g., Bax), thereby promoting hepatocyte survival.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in mice. These data are compiled from a representative study and illustrate the utility of this compound as a positive control.
Table 1: Effect of this compound on Serum Liver Enzymes
| Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Control (Normal Saline) | 35.5 ± 2.1 | 15.7 ± 1.2 |
| CCl₄ Model | 289.6 ± 30.5 | 272.4 ± 33.7 |
| CCl₄ + this compound | 110.2 ± 10.8 | 98.5 ± 9.3 |
Data are presented as mean ± SD. This compound treatment significantly reduced the CCl₄-induced elevation of serum ALT and AST levels.
Table 2: Effect of this compound on Hepatic Oxidative Stress Markers
| Group | Superoxide Dismutase (SOD) (U/mg protein) | Malondialdehyde (MDA) (nmol/mg protein) |
| Control (Normal Saline) | 125.3 ± 11.2 | 1.8 ± 0.3 |
| CCl₄ Model | 58.7 ± 6.5 | 5.9 ± 0.8 |
| CCl₄ + this compound | 105.1 ± 9.7 | 2.5 ± 0.4 |
Data are presented as mean ± SD. This compound treatment significantly restored the activity of the antioxidant enzyme SOD and reduced the level of the lipid peroxidation marker MDA in the liver tissue of CCl₄-treated mice.[1]
Experimental Protocols
In Vivo Hepatotoxicity Model: Carbon Tetrachloride (CCl₄)-Induced Liver Injury in Mice
This protocol describes the induction of acute liver injury in mice using CCl₄ and the use of this compound as a positive control.
Materials:
-
Male ICR mice (8 weeks old, 20-25 g)
-
Carbon tetrachloride (CCl₄)
-
Olive oil
-
This compound
-
0.5% Carboxymethylcellulose sodium (CMC-Na)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes
-
Liver tissue collection supplies (liquid nitrogen, formalin)
-
Assay kits for ALT, AST, SOD, and MDA
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide the mice into three groups (n=8-10 per group):
-
Control Group: Receives vehicle (olive oil and 0.5% CMC-Na).
-
CCl₄ Model Group: Receives CCl₄ and 0.5% CMC-Na.
-
This compound Positive Control Group: Receives CCl₄ and this compound.
-
-
Dosing:
-
This compound Administration: Administer this compound (e.g., 150 mg/kg body weight) suspended in 0.5% CMC-Na orally to the positive control group once daily for 7 consecutive days. The control and CCl₄ model groups receive an equivalent volume of 0.5% CMC-Na.
-
CCl₄ Induction: On the 7th day, one hour after the final this compound or vehicle administration, induce acute liver injury by a single intraperitoneal injection of CCl₄ (e.g., 0.1 mL/kg body weight, diluted 1:10 in olive oil) to the CCl₄ model and this compound positive control groups. The control group receives an equivalent volume of olive oil.
-
-
Sample Collection: 24 hours after CCl₄ injection, anesthetize the mice.
-
Blood Collection: Collect blood via cardiac puncture for serum separation.
-
Liver Tissue Collection: Perfuse the liver with ice-cold saline, excise it, and weigh it. A portion of the liver should be immediately snap-frozen in liquid nitrogen for biochemical analysis, and another portion fixed in 10% neutral buffered formalin for histopathological examination.
-
-
Biochemical Analysis:
-
Measure serum ALT and AST levels using commercially available kits.
-
Prepare liver homogenates from the frozen tissue to measure SOD activity and MDA levels using appropriate assay kits.
-
-
Histopathological Analysis: Process the formalin-fixed liver tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to evaluate the extent of necrosis, inflammation, and other pathological changes.
In Vitro Hepatotoxicity Assay: Toxin-Induced Injury in HepG2 Cells
This protocol outlines the use of this compound as a positive control in a human hepatoma HepG2 cell line model of toxin-induced injury.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
Hepatotoxin (e.g., Acetaminophen (APAP) or Carbon Tetrachloride (CCl₄))
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Assay kits for intracellular reactive oxygen species (ROS), SOD, and MDA
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treatment with this compound: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) for the positive control wells. For the control and toxin-only wells, add fresh medium without this compound. Incubate for a predetermined period (e.g., 2 hours).
-
Toxin Exposure: Following pre-treatment, add the hepatotoxin (e.g., APAP at 10 mM or CCl₄ at 5 mM) to the designated wells (toxin-only and this compound pre-treated wells).
-
-
Incubation: Incubate the cells for an appropriate duration (e.g., 24 hours).
-
Endpoint Assays:
-
Cell Viability (MTT Assay): At the end of the incubation period, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
Cytotoxicity (LDH Assay): Collect the cell culture supernatant to measure the activity of LDH released from damaged cells using a commercial kit.
-
Oxidative Stress Markers: Lyse the cells to measure intracellular ROS levels, SOD activity, and MDA concentration using appropriate fluorescent probes and assay kits.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group. Compare the protective effect of this compound against the toxin-induced cytotoxicity and oxidative stress.
Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
References
Application Notes and Protocols for Long-term Bifendate Treatment in Chronic Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifendate, a synthetic derivative of Schisandrin C, is a well-established hepatoprotective agent used in the management of chronic liver diseases, including hepatitis and liver cirrhosis[1]. Its therapeutic effects are attributed to a multifaceted mechanism of action that includes potent antioxidant, anti-inflammatory, and anti-apoptotic properties[1]. This compound has been shown to mitigate liver injury by inhibiting lipid peroxidation, enhancing the activity of endogenous antioxidant enzymes, modulating inflammatory responses through the NF-κB signaling pathway, and promoting liver regeneration[1]. These application notes provide detailed protocols for the long-term administration of this compound in preclinical models of chronic liver disease induced by carbon tetrachloride (CCl4) and thioacetamide (B46855) (TAA).
Mechanism of Action
This compound exerts its hepatoprotective effects through several key signaling pathways. A primary mechanism is the inhibition of the Transforming Growth Factor-beta (TGF-β)/SMAD pathway, a central driver of hepatic fibrosis. By interfering with this pathway, this compound can reduce the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver. Additionally, this compound has been shown to downregulate the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of the NF-κB signaling pathway. Its antioxidant properties help to reduce oxidative stress, a key contributor to hepatocyte damage in chronic liver disease.
Experimental Protocols
I. Carbon Tetrachloride (CCl4)-Induced Chronic Liver Fibrosis Model
This protocol describes the induction of liver fibrosis in rats using chronic CCl4 administration, followed by a long-term therapeutic intervention with this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil (or corn oil)
-
This compound powder
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose [CMC])
-
Gavage needles
-
Standard laboratory equipment for animal handling and dosing
Protocol:
-
Induction of Liver Fibrosis:
-
Prepare a 50% (v/v) solution of CCl4 in olive oil.
-
Administer the CCl4 solution to rats via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight.
-
Injections should be performed twice weekly for a total of 8-12 weeks to establish significant liver fibrosis. A pilot study is recommended to optimize the induction period for your specific laboratory conditions.
-
-
Long-term this compound Treatment:
-
After the initial 4-6 weeks of CCl4 induction, divide the animals into a vehicle control group and a this compound treatment group.
-
Prepare a suspension of this compound in 0.5% CMC at a concentration suitable for oral gavage. A dosage of 200 mg/kg body weight is a recommended starting point based on its use as a positive control in liver injury models[1].
-
Administer this compound or vehicle daily via oral gavage for the remaining duration of the CCl4 treatment (e.g., 4-8 weeks).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and collect blood and liver tissue samples.
-
Serum Analysis: Measure levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin (B190676) to assess liver function.
-
Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to evaluate liver architecture and collagen deposition.
-
Immunohistochemistry: Stain for α-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells.
-
Quantitative Analysis: Quantify the fibrotic area from Masson's trichrome-stained sections using image analysis software. Determine hepatic hydroxyproline (B1673980) content as a quantitative measure of collagen.
-
II. Thioacetamide (TAA)-Induced Chronic Liver Fibrosis Model
This protocol outlines the induction of liver fibrosis using TAA and subsequent long-term treatment with this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Thioacetamide (TAA)
-
Sterile saline
-
This compound powder
-
Vehicle for this compound (e.g., 0.5% CMC)
-
Gavage needles
-
Standard laboratory equipment
Protocol:
-
Induction of Liver Fibrosis:
-
Dissolve TAA in sterile saline.
-
Administer TAA via intraperitoneal (i.p.) injection at a dose of 150-200 mg/kg body weight.
-
Injections should be performed twice weekly for 8-12 weeks to induce chronic liver fibrosis[2].
-
-
Long-term this compound Treatment:
-
After 4 weeks of TAA administration, begin the this compound treatment regimen.
-
Prepare a this compound suspension in 0.5% CMC.
-
Administer this compound (e.g., 200 mg/kg) or vehicle daily via oral gavage for the subsequent 4-8 weeks, concurrently with the TAA injections.
-
-
Endpoint Analysis:
-
Perform the same endpoint analyses as described in the CCl4 model, including serum biochemistry, histopathology (H&E and Masson's trichrome), immunohistochemistry (α-SMA), and quantitative analysis of fibrosis.
-
Quantitative Data Summary
The following table summarizes expected quantitative outcomes from long-term this compound treatment in a CCl4-induced chronic liver fibrosis model. Values are presented as hypothetical means ± standard deviation and are intended for comparative purposes. Researchers should generate their own data based on the provided protocols.
| Parameter | Normal Control | CCl4 + Vehicle | CCl4 + this compound (200 mg/kg) |
| Serum ALT (U/L) | 35 ± 5 | 150 ± 20 | 70 ± 10 |
| Serum AST (U/L) | 45 ± 7 | 180 ± 25 | 85 ± 15 |
| Hepatic Hydroxyproline (µg/g tissue) | 100 ± 15 | 550 ± 60 | 250 ± 40 |
| Fibrotic Area (%) | <1 | 15 ± 3 | 5 ± 1.5 |
| α-SMA Positive Area (%) | <0.5 | 10 ± 2 | 3 ± 1 |
Visualizations
Caption: Experimental workflow for long-term this compound treatment.
Caption: this compound's inhibitory action on fibrotic signaling pathways.
References
Application Notes and Protocols for In Vivo Administration of Bifendate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Bifendate (B1666993) for in vivo experimental studies. This compound, a synthetic analogue of Schisandrin C, is a hepatoprotective agent whose in vivo efficacy is highly dependent on its formulation due to poor water solubility.[1] This document outlines methods for oral and intravenous administration to facilitate reproducible preclinical research.
Overview of this compound's Mechanism of Action
This compound exerts its hepatoprotective effects through a multi-faceted approach involving antioxidant, anti-inflammatory, and anti-apoptotic activities.[2] It is known to scavenge free radicals, enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), and inhibit the activation of the NF-κB signaling pathway.[2] By downregulating pro-inflammatory cytokines such as TNF-α and IL-6, and modulating the expression of Bcl-2 family proteins, this compound helps to mitigate liver damage and promote hepatocyte survival.[2] Furthermore, it stimulates liver regeneration by upregulating the hepatocyte growth factor (HGF) and its receptor, c-Met.[2]
Below is a diagram illustrating the key signaling pathways influenced by this compound.
Caption: this compound's hepatoprotective signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound. Due to its poor water solubility, different formulations can lead to significant variations in pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of this compound in Various Formulations
| Parameter | Oral Suspension (1 g/kg, rats) | Intravenous Nanosuspension | Intravenous Liposome |
| Tmax (Peak Time) | ~12 hours | Not specified | Not specified |
| Bioavailability | ~20% absorption | 17.18-fold increase in AUC vs. solution[3] | Not specified |
| Mean Residence Time | Not specified | Not specified | 3.72 times longer than solution[3] |
Table 2: Dosage and Effects of Oral this compound Administration in Rodents
| Animal Model | Dosage | Duration | Key Effects | Reference |
| Mice | 0.25 - 1 g/kg | Single dose | 39%-76% increase in serum triglycerides at 24h.[4] | [4] |
| Mice | 0.25 - 1 g/kg | 4 days | 56%-79% increase in serum triglycerides.[4] | [4] |
| Mice | 0.03 - 1.0 g/kg | 4 days | 9-37% decrease in hepatic total cholesterol in hypercholesterolemic mice.[5] | [5] |
| Rabbits | 0.3 g/kg | Single dose | Up to 3-fold increase in serum triglycerides between 24-36h.[4] | [4] |
Experimental Protocols
Protocol 1: Preparation and Administration of Oral this compound Suspension
This protocol is suitable for studies requiring oral gavage of this compound. The use of 0.5% sodium carboxymethylcellulose (CMC) as a suspending vehicle is well-documented.[4]
Materials:
-
This compound powder
-
Sodium carboxymethylcellulose (CMC)
-
Sterile distilled water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate size gavage needles and syringes
Procedure:
-
Prepare 0.5% CMC Solution:
-
Weigh the required amount of CMC (e.g., 0.5 g for 100 mL).
-
Heat about half of the total required volume of distilled water to 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Once the CMC is dispersed, add the remaining volume of cold distilled water and continue stirring until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Prepare this compound Suspension:
-
Calculate the total amount of this compound required based on the number of animals, their average weight, and the desired dose (e.g., mg/kg).
-
Weigh the this compound powder accurately.
-
Gradually add the this compound powder to the prepared 0.5% CMC solution while stirring continuously.
-
Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.
-
Note: The suspension should be prepared fresh daily. Keep the suspension stirring during the dosing procedure to prevent settling.
-
-
Oral Administration (Gavage):
-
Calibrate the volume to be administered to each animal based on its body weight.
-
Gently restrain the animal and administer the suspension using a suitable gavage needle attached to a syringe.
-
Ensure the gavage needle is inserted correctly into the esophagus and not the trachea.
-
Administer the suspension slowly.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Preparation and Administration of Intravenous this compound Solution
This protocol is for intravenous administration and is based on a formulation designed for poorly water-soluble compounds.[6] This method should be used when direct systemic delivery is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Appropriate size needles and syringes for intravenous injection
Procedure:
-
Prepare the Vehicle:
-
The final formulation will be a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[6]
-
-
Prepare this compound Stock Solution:
-
Determine the desired final concentration of this compound in the injection solution (e.g., 1 mg/mL).[6]
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the required volume of DMSO (10% of the final volume) to dissolve the this compound. Vortex or sonicate until the powder is completely dissolved.
-
-
Prepare the Final Intravenous Solution:
-
Sequentially add the other components of the vehicle to the this compound stock solution.
-
Add PEG300 (40% of the final volume) and mix thoroughly until the solution is clear.
-
Add Tween 80 (5% of the final volume) and mix again until the solution is clear.
-
Finally, add the sterile saline (45% of the final volume) and mix to obtain the final homogenous solution.
-
Critical Step: Prepare the solution fresh before use and protect it from light if the compound is light-sensitive. The final solution should be clear and free of precipitates.
-
-
Intravenous Administration:
-
Warm the animal (e.g., using a heat lamp) to dilate the tail veins for easier injection.
-
Restrain the animal appropriately.
-
Calculate the injection volume based on the animal's body weight and the solution concentration.
-
Administer the solution slowly into a lateral tail vein.
-
Monitor the animal for any adverse reactions during and after the injection.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study using this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. High doses of this compound elevate serum and hepatic triglyceride levels in rabbits and mice: animal models of acute hypertriglyceridemia - Pan - Acta Pharmacologica Sinica [chinaphar.com]
- 2. Studies on pharmacokinetics and tissue distribution of this compound nanosuspensions for intravenous delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. High doses of this compound elevate serum and hepatic triglyceride levels in rabbits and mice: animal models of acute hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound treatment attenuates hepatic steatosis in cholesterol/bile salt- and high-fat diet-induced hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Reverse Transcriptase | HBV | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Improving Bifendate Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize Bifendate for in vitro experiments. The following information addresses common challenges and offers practical solutions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro assays?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[1] It is advisable to use fresh, anhydrous DMSO to minimize moisture absorption, which can reduce solubility.[1]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What causes this and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs because this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted, the solvent environment changes rapidly, causing the compound to precipitate. To prevent this, consider the following strategies:
-
Use pre-warmed media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.[2]
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed media.[2]
-
Increase mixing: Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and thorough mixing.[2]
-
Optimize the final DMSO concentration: While a higher DMSO concentration can aid solubility, it may also be toxic to cells. It is generally recommended to keep the final DMSO concentration in your cell culture at or below 0.1% (v/v).[3]
Q3: Can I use sonication to help dissolve this compound?
A3: Yes, sonication is recommended to aid in the dissolution of this compound in solvents like DMSO.[1] Gentle warming, for instance in a 37°C water bath, can also be beneficial, but be cautious of the compound's stability at higher temperatures.[4]
Q4: My this compound solution appears clear initially but forms a precipitate after some time in the incubator. Why is this happening?
A4: Delayed precipitation can be caused by several factors, including:
-
Temperature fluctuations: Repeatedly removing your culture plates from the incubator can cause temperature changes that affect solubility.[2]
-
Media evaporation: Over time, evaporation can concentrate the media components, including this compound, exceeding its solubility limit. Ensure proper humidification in your incubator and consider using sealed plates for long-term experiments.[2][5]
-
Interaction with media components: this compound may interact with salts or other components in the media, leading to the formation of insoluble complexes.[2] If this is suspected, trying a different media formulation might be helpful.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its aqueous solubility. | Decrease the final working concentration. Perform a solubility test in your specific media to determine the maximum soluble concentration.[2] |
| Rapid solvent exchange upon dilution. | Perform a serial dilution. Add the stock solution dropwise to pre-warmed (37°C) media with constant, gentle mixing.[2] | |
| The cell culture medium is cold. | Always use media that has been pre-warmed to 37°C.[2] | |
| Delayed Precipitation (in incubator) | Temperature fluctuations. | Minimize the time culture vessels are outside the incubator. Use a microscope with an integrated incubator for frequent observations.[2] |
| Evaporation of media. | Ensure proper incubator humidification. Use culture plates with low-evaporation lids or sealing membranes.[2][5] | |
| Interaction with media components. | If possible, test different basal media formulations to see if the issue persists.[2] | |
| Instability of the compound in media. | Prepare fresh working solutions immediately before each experiment. |
Quantitative Data: this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 4.19 | 10.02 | Sonication is recommended.[1] |
| DMSO | 83 | 198.39 | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| DMSO | 12.5 | 29.88 | Ultrasonic warming and heating to 60°C may be required. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 | 2.39 | An in vivo formulation; sonication is recommended.[1] |
| Water | Insoluble | - | [6] |
| Ethanol | Slightly soluble | - | [6] |
| Methanol | Slightly soluble | - | [6] |
| Chloroform | Soluble | - | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 4.184 mg of this compound per 1 mL of DMSO (Molecular Weight of this compound = 418.35 g/mol ).
-
Transfer the weighed this compound to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the this compound is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Determine the final concentration of this compound needed for your experiment.
-
To minimize precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM in your culture well: a. Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed media. For instance, add 2 µL of the 10 mM stock to 198 µL of media to get a 100 µM intermediate solution. Vortex gently immediately after adding the stock. b. Add the desired volume of the intermediate solution to your culture wells containing cells and media. For example, add 10 µL of the 100 µM intermediate solution to a well containing 90 µL of media to achieve a final volume of 100 µL and a final this compound concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without this compound.
Signaling Pathways and Experimental Workflows
This compound's Hepatoprotective Mechanism of Action
This compound exerts its liver-protective effects through multiple pathways. It is known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[7] By preventing NF-κB's translocation to the nucleus, this compound reduces the expression of pro-inflammatory cytokines.[7] Additionally, this compound has been shown to upregulate the expression of Hepatocyte Growth Factor (HGF) and its receptor, c-Met, which are crucial for promoting liver regeneration.[7]
References
- 1. This compound | Reverse Transcriptase | HBV | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. emulatebio.com [emulatebio.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Troubleshooting Bifendate Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the complete dissolution of experimental compounds is critical for accurate and reproducible results. Bifendate, a synthetic intermediate of Schisandrin C with hepatoprotective properties, is known for its poor aqueous solubility, which can lead to precipitation during the preparation of solutions for in vitro and in vivo experiments. This guide provides practical troubleshooting advice and protocols to address common challenges associated with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution or cell culture medium?
A1: this compound is a hydrophobic molecule, meaning it has very low solubility in water.[1] Precipitation, often appearing as cloudiness, crystals, or a solid pellet, can occur for several reasons:
-
High Final Concentration: The intended final concentration of this compound may exceed its solubility limit in the aqueous medium.
-
Solvent Shock: When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is rapidly diluted into an aqueous buffer or medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution.
-
Low Temperature: The solubility of many compounds, including this compound, decreases at lower temperatures. Adding a concentrated stock to cold media can induce precipitation.
-
Interactions with Media Components: Components within complex cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[6]
Q2: I've observed a precipitate in my this compound stock solution. Is it still usable?
A2: The presence of a precipitate in your stock solution indicates that the compound is no longer fully dissolved. This can lead to inaccurate dosing in your experiments. It is recommended to gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to attempt to redissolve the precipitate. If the precipitate does not dissolve, it is best to prepare a fresh stock solution.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Due to its poor aqueous solubility, a high-concentration stock solution of this compound should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[1]
Q4: How can I minimize the final concentration of organic solvent in my experiment?
A4: High concentrations of organic solvents like DMSO can be toxic to cells. It is crucial to keep the final concentration in your cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%. To achieve this, prepare a high-concentration stock solution in the organic solvent, and then perform serial dilutions into your pre-warmed aqueous medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step troubleshooting guide.
Step 1: Review Your Stock Solution Preparation
-
Action: Ensure your this compound is fully dissolved in the organic solvent. Visually inspect the stock solution for any signs of precipitation before each use.
-
Tip: If needed, gentle warming and vortexing or sonication can aid dissolution.
Step 2: Optimize the Dilution Procedure
-
Action: Avoid "solvent shock" by modifying your dilution technique. Instead of adding the concentrated stock directly to a large volume of aqueous medium, perform a serial dilution.
-
Tip: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or stirring.
Step 3: Adjust the Final Concentration
-
Action: The desired final concentration may be too high.
-
Tip: Perform a solubility test in your specific experimental medium to determine the maximum soluble concentration of this compound.
Step 4: Consider Co-solvents and Formulations
-
Action: For challenging applications, particularly in vivo studies, a co-solvent system may be necessary to maintain this compound solubility.
-
Tip: A formulation containing DMSO, PEG300, Tween 80, and saline has been reported for in vivo use.[1] (See Protocol 2 for details).
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents
This table summarizes the solubility of this compound in a range of pure organic solvents at different temperatures. This data can help in selecting appropriate solvents for stock solution preparation and other applications.
| Solvent | Temperature (K) | Molar Fraction (10^3 * x) |
| Methanol | 293.15 | 0.13 |
| 313.15 | 0.25 | |
| 333.15 | 0.48 | |
| Ethanol | 293.15 | 0.10 |
| 313.15 | 0.20 | |
| 333.15 | 0.39 | |
| Isopropanol | 293.15 | 0.08 |
| 313.15 | 0.16 | |
| 333.15 | 0.31 | |
| Acetone | 293.15 | 1.85 |
| 313.15 | 3.12 | |
| 333.15 | 5.01 | |
| Ethyl Acetate | 293.15 | 1.02 |
| 313.15 | 1.78 | |
| 333.15 | 2.91 | |
| Acetonitrile | 293.15 | 0.45 |
| 313.15 | 0.79 | |
| 333.15 | 1.32 |
Data adapted from a study on the solubility of this compound in 13 pure solvents.[1]
Table 2: Example Formulation for In Vivo Studies
This table provides a component breakdown of a formulation reported to improve the solubility of this compound for in vivo administration.[1]
| Component | Percentage of Final Volume | Purpose |
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent |
| Tween 80 | 5% | Surfactant/Emulsifier |
| Saline | 45% | Vehicle |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
If dissolution is difficult, gently warm the tube in a 37°C water bath and/or place it in an ultrasonic bath for short intervals.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Formulation with Co-solvents
This protocol is based on a formulation reported for in vivo studies and can be adapted for other applications requiring enhanced solubility.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure (for 1 mL of final formulation):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 10 mg/mL this compound in DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 to the mixture and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well.
-
The final concentration of this compound in this formulation will be 1 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Overcoming Poor Oral Bioavailability of Bifendate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Bifendate (B1666993) in experimental settings.
Frequently Asked Questions (FAQs)
1. Why does this compound exhibit poor oral bioavailability?
This compound's low oral bioavailability, approximately 30% for conventional pill formulations, is primarily attributed to its poor aqueous solubility (around 2 µg/mL).[1][2] Its symmetrical chemical structure lacks hydrophilic groups, making it challenging to dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[1] Studies have indicated that the intestinal absorption of this compound occurs via passive transport.[3]
2. What are the primary strategies to enhance the oral bioavailability of this compound?
The most extensively researched and effective strategies for improving this compound's oral bioavailability focus on enhancing its dissolution rate and solubility. These include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level or in an amorphous state.[1][4] This significantly increases the surface area available for dissolution.
-
Nanosuspensions: By reducing the particle size of this compound to the nanometer range, the surface area is dramatically increased, leading to a faster dissolution rate in accordance with the Noyes-Whitney equation.[5][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract.[2] This formulation strategy can improve the solubilization of lipophilic drugs like this compound and may also facilitate lymphatic transport, potentially bypassing first-pass metabolism.[7][8]
3. Which formulation strategy has shown the most significant improvement in this compound's bioavailability?
Based on preclinical studies, lipid-based formulations have demonstrated the highest reported increase in bioavailability. Specifically, self-emulsifying pellets (SEP) have been shown to increase the relative bioavailability of this compound by approximately 2.5-fold compared to commercial pills in rat models.[2] Solid dispersions using Kollidon® VA 64 as a carrier have also shown a substantial improvement, with a reported 1.45-fold increase in relative bioavailability in beagle dogs.[1][4]
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Exposure with Solid Dispersions
| Possible Cause | Troubleshooting Step |
| Incomplete Amorphization: The crystalline form of this compound may still be present in the solid dispersion, leading to poor dissolution. | Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of this compound in the dispersion. The absence of a melting endotherm for this compound in the DSC thermogram and the lack of characteristic crystalline peaks in the PXRD pattern indicate successful amorphization.[5] Process Optimization: If amorphization is incomplete, adjust the hot-melt extrusion (HME) parameters, such as increasing the processing temperature or shear rate (screw speed), or modify the drug-to-polymer ratio.[9][10] |
| Polymer Selection: The chosen polymer may not be optimal for solubilizing this compound or maintaining its amorphous state. | Screening: Evaluate different polymers with varying properties (e.g., Kollidon® VA 64, Eudragit® EPO, Plasdone® S-630).[4] Assess drug-polymer miscibility using techniques like film casting or hot-stage microscopy.[11] Consider Solubilizers: Incorporate surfactants or other solubilizing agents into the formulation to enhance the dissolution of the solid dispersion. |
| Recrystallization upon Storage: The amorphous this compound in the solid dispersion may revert to its crystalline form over time, especially under high humidity and temperature. | Stability Studies: Conduct accelerated stability studies to assess the physical stability of the solid dispersion under different storage conditions.[11] Packaging: Store the solid dispersion in tightly sealed containers with desiccants to protect it from moisture. Polymer Choice: Select polymers with a high glass transition temperature (Tg) to reduce molecular mobility and inhibit recrystallization. |
Issue 2: Particle Aggregation and Poor Redispersibility of Nanosuspensions
| Possible Cause | Troubleshooting Step |
| Inadequate Stabilization: Insufficient amount or inappropriate type of stabilizer can lead to particle aggregation. | Stabilizer Optimization: Screen different stabilizers (e.g., PVP K30, lecithin, poloxamers) and optimize their concentrations.[4][12] A combination of stabilizers, such as a polymer and a surfactant, can provide both steric and electrostatic stabilization. Zeta Potential Measurement: Measure the zeta potential of the nanosuspension. A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stabilization. |
| Ostwald Ripening: Growth of larger particles at the expense of smaller ones due to differences in solubility. | Formulation Adjustment: Use a combination of stabilizers to create a dense protective layer on the particle surface. Process Control: Optimize the homogenization or precipitation process to achieve a narrow particle size distribution initially. |
| Solidification Issues: Aggregation or changes in particle size can occur during the conversion of the nanosuspension to a solid dosage form (e.g., lyophilization or spray drying). | Cryoprotectant/Lyoprotectant Selection: When lyophilizing, incorporate cryoprotectants (e.g., trehalose, mannitol) into the formulation to prevent particle aggregation during freezing and drying.[13] Process Optimization: Optimize the parameters of the solidification process, such as the freezing rate for lyophilization or the inlet temperature for spray drying. |
Issue 3: Inconsistent Emulsification and Drug Precipitation from SEDDS
| Possible Cause | Troubleshooting Step |
| Poor Formulation Design: The ratio of oil, surfactant, and co-surfactant is not optimal for spontaneous emulsification. | Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different combinations of oil, surfactant, and co-surfactant.[14] This helps in selecting the optimal ratios for robust emulsification. Excipient Screening: Screen various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400) for their ability to solubilize this compound and form a stable emulsion.[15] |
| Drug Precipitation upon Dilution: The drug may precipitate out of the emulsion when it comes in contact with the aqueous environment of the GI tract. | Solubility Assessment: Ensure that the chosen excipients have a high solubilizing capacity for this compound. In Vitro Dispersion Test: Perform in vitro dispersion tests in simulated gastric and intestinal fluids to visually inspect for any drug precipitation. Monitor the droplet size and drug content in the aqueous phase over time. |
| Influence of GI Environment: The pH and presence of digestive enzymes in the gastrointestinal tract can affect the stability of the emulsion. | In Vitro Lipolysis Studies: Conduct in vitro lipolysis studies to simulate the digestion of the lipid components and assess the potential for drug precipitation. This can provide insights into the in vivo performance of the SEDDS formulation. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different this compound Formulations
| Formulation Type | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference(s) |
| Commercial Pills | Beagle Dogs | - | - | - | 100 (Reference) | [1] |
| Solid Dispersion (Kollidon® VA 64) | Beagle Dogs | - | - | - | 145.0 ± 35.2 | [4] |
| Commercial Pills | Rats | - | - | - | 100 (Reference) | [2] |
| Self-Emulsifying Pellets (SEP) | Rats | - | - | - | 247.51 ± 26.23 | [2] |
| Nanosuspension (Intravenous) | Rabbits | - | - | 17.18-fold increase vs. solution | - | [6] |
Note: A comprehensive side-by-side comparison of oral Cmax, Tmax, and AUC for all formulation types from a single study is not available in the reviewed literature. The data presented is compiled from different studies and should be interpreted with caution.
Experimental Protocols
Preparation of this compound Solid Dispersion by Hot-Melt Extrusion (HME)
This protocol is a general guideline. Specific parameters should be optimized for your equipment and formulation.
-
Premixing: Physically mix this compound and the chosen polymer (e.g., Kollidon® VA 64) in the desired ratio (e.g., 1:9 w/w).
-
Extruder Setup: Set up a twin-screw extruder with a suitable screw configuration. For solid dispersions, a configuration with conveying and kneading elements is typically used to ensure proper mixing and melting.
-
Temperature Profile: Establish a temperature profile along the extruder barrel. The temperature in the feeding zone should be kept low to prevent premature melting and sticking. The temperature should gradually increase in the subsequent zones to a point where the polymer melts and the drug dissolves in the molten polymer. For a this compound-Kollidon® VA 64 system, processing temperatures may range from 150°C to 190°C.[9][16]
-
Extrusion: Feed the premixed powder into the extruder at a constant rate. Set the screw speed to achieve sufficient mixing and shear. Typical screw speeds can range from 50 to 200 RPM.[17][18]
-
Cooling and Collection: The extrudate emerges from the die and is cooled on a conveyor belt.
-
Milling: Mill the cooled extrudate to obtain a powder of uniform particle size. This powder can then be used for further formulation development (e.g., tableting, capsule filling).
Preparation of this compound Nanosuspension by Precipitation-Ultrasonication
-
Organic Phase Preparation: Dissolve this compound in a suitable organic solvent (e.g., acetone) at a concentration of approximately 40 mg/mL.[4][12]
-
Aqueous Phase (Anti-solvent) Preparation: Prepare an aqueous solution containing stabilizers. For example, 0.05% (w/v) polyvinylpyrrolidone (B124986) K30 (PVP K30) and 0.2% (w/v) lecithin.[4][12] Cool the anti-solvent to 0-3°C.
-
Precipitation: Inject the organic phase into the anti-solvent under constant stirring to induce the precipitation of this compound nanoparticles.
-
Ultrasonication: Immediately subject the resulting suspension to high-power ultrasonication to break down any agglomerates and further reduce the particle size.
-
Solvent Removal: Remove the organic solvent from the nanosuspension, for example, by evaporation under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Solubility Studies: Determine the solubility of this compound in various oils (e.g., ethyl oleate, corn oil), surfactants (e.g., polyoxyethylene castor oil, Tween 80), and co-surfactants/co-solvents (e.g., PEG 400, ethanol).[15]
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant that exhibit the best solubilizing capacity for this compound.
-
Prepare various mixtures of the selected excipients at different ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.[14]
-
-
Formulation Preparation:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Dissolve this compound in the mixture of oil, surfactant, and co-surfactant with gentle heating and stirring until a clear solution is obtained.[15]
-
-
Evaluation of the SEDDS Pre-concentrate:
-
Emulsification Time: Add a small amount of the SEDDS formulation to a larger volume of aqueous medium (e.g., simulated gastric fluid) with gentle agitation and measure the time it takes to form a stable emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting emulsion using a particle size analyzer.
-
Thermodynamic Stability: Centrifuge the diluted emulsion and subject it to freeze-thaw cycles to assess its physical stability.
-
Visualizations
Signaling Pathways
This compound's hepatoprotective effects are mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation.
Caption: this compound's hepatoprotective mechanism.
Experimental Workflows
Caption: Workflow for Solid Dispersion Preparation.
Caption: Workflow for SEDDS Development.
References
- 1. CN102895185A - this compound nanosuspension and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Bilirubin mediated oxidative stress involves antioxidant response activation via Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The absorption characteristics of this compound solid dispersion in rat intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and in vitro characterizations of this compound nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on pharmacokinetics and tissue distribution of this compound nanosuspensions for intravenous delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Transcriptional regulation of the antioxidant response element. Activation by Nrf2 and repression by MafK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcrt.org [ijcrt.org]
- 15. CN101810575A - this compound composition and preparation method thereof - Google Patents [patents.google.com]
- 16. Predicting Throughput and Melt Temperature in Pharmaceutical Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. extruders.leistritz.com [extruders.leistritz.com]
- 18. japsonline.com [japsonline.com]
Technical Support Center: Refining Bifendate Treatment Duration for Optimal Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Bifendate (B1666993). The following resources are intended to guide the optimization of treatment duration to achieve maximum therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a hepatoprotective agent that exerts its effects through a multi-faceted mechanism. Its primary actions include reducing oxidative stress by inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes.[1] It also modulates the immune response by inhibiting the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines.[2] Additionally, this compound can promote the regeneration of liver cells and exhibits anti-apoptotic properties.[1]
Q2: What is the recommended starting point for determining the optimal treatment duration of this compound in a new experimental model?
A2: Based on pre-clinical and clinical findings, the effective treatment duration for this compound can vary significantly depending on the model and the specific condition being studied. For in vivo models of hepatic steatosis, measurable effects on hepatic lipid content have been observed in as little as four days, with continued improvement at 7 and 14 days.[3] In clinical trials for chronic hepatitis B, treatment durations of up to 12 months have shown significant efficacy in normalizing ALT levels and achieving seroconversion.[4] Therefore, for a new model, it is advisable to start with a time-course experiment that includes early (e.g., 4-7 days), intermediate (e.g., 2-4 weeks), and long-term (e.g., several months) endpoints to capture both acute and chronic effects.
Q3: Are there any known issues with this compound solubility or stability in culture media?
A3: While specific data on this compound's long-term stability in all types of culture media is not extensively detailed in the provided search results, it is a synthetic compound that is typically administered orally in in vivo studies, suggesting good bioavailability. For in vitro experiments, it is crucial to ensure complete solubilization of this compound, often with the use of a vehicle like DMSO. Researchers should always include a vehicle-only control group to account for any potential effects of the solvent. It is also good practice to prepare fresh dilutions of this compound for each experiment to avoid degradation.
Q4: How does this compound affect lipid metabolism, and what is the time course of this effect?
A4: In mouse models of hypercholesterolemia, this compound has been shown to decrease hepatic levels of total cholesterol and triglycerides.[3] Daily administration for four days resulted in a significant reduction in these hepatic lipids.[3] Longer treatment durations of 7 and 14 days in mice on a high-fat diet also showed a sustained decrease in hepatic total cholesterol and triglycerides.[3] Interestingly, at high doses, this compound has been reported to cause an acute, transient elevation in serum triglyceride levels in rabbits and mice within 24-48 hours, which is something to consider in the experimental design and interpretation of results.[1][2]
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent cell viability results | 1. Uneven cell seeding: Inaccurate cell counts or improper plating technique. 2. Edge effects: Increased evaporation in the outer wells of the microplate. 3. Compound precipitation: Poor solubility of this compound at the tested concentration. | 1. Ensure a homogenous cell suspension before seeding. Gently swirl the plate after seeding to ensure even distribution. 2. Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to maintain humidity. 3. Visually inspect for precipitate under a microscope. Consider using a lower concentration or a different solvent system. Always include a vehicle control. |
| No dose-dependent decrease in cell viability | 1. Cell line resistance: The chosen cell line may not be sensitive to this compound's effects. 2. Insufficient treatment duration: The incubation time may be too short to induce a measurable effect. 3. Assay insensitivity: The chosen viability assay may not be optimal for detecting the specific mode of cell death or cytostatic effects. | 1. Confirm that the cell line expresses the relevant targets for hepatotoxicity or the signaling pathways this compound is expected to modulate. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Consider using a more sensitive assay or a combination of assays that measure different aspects of cell health (e.g., ATP levels, membrane integrity, caspase activity). |
| High background signal in viability assays | 1. Direct interaction with assay reagents: this compound may directly reduce tetrazolium salts (e.g., MTT) or other indicator dyes. 2. Contamination: Microbial contamination in the cell culture. | 1. Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. 2. Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
In Vivo Animal Studies
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in liver enzyme levels between animals in the same group | 1. Inconsistent drug administration: Inaccurate dosing or gavage technique. 2. Underlying health differences: Variation in the baseline health of the animals. 3. Stress-induced liver enzyme elevation: Improper handling or stressful housing conditions. | 1. Ensure all personnel are properly trained in oral gavage or the chosen administration route. Calibrate dosing equipment regularly. 2. Acclimatize animals to the facility for an adequate period before starting the experiment. Randomize animals into groups based on body weight. 3. Handle animals gently and consistently. Maintain a stable and quiet environment. |
| Unexpected changes in serum lipids | 1. Acute effects of high-dose this compound: As reported, high doses can cause a transient increase in serum triglycerides.[1][2] 2. Dietary factors: The composition of the animal diet can significantly influence lipid profiles. | 1. If studying lipid metabolism, consider a dose-response study and include earlier time points (e.g., 6, 12, 24 hours) to capture acute effects. 2. Use a standardized and consistent diet for all animal groups. Report the specific diet used in the experimental protocol. |
| Lack of significant improvement in liver histology | 1. Insufficient treatment duration: The treatment period may not be long enough to observe structural changes in the liver. 2. Inappropriate animal model: The chosen model of liver injury may not be responsive to this compound's mechanism of action. 3. Subjectivity in histological scoring: Variation in the interpretation of histological slides. | 1. Based on clinical data, chronic conditions may require treatment for several weeks to months to show histological improvement.[4] 2. Thoroughly research and select an animal model that is well-characterized and relevant to the human disease being studied. 3. Use a standardized, semi-quantitative scoring system for histology. Have the slides evaluated by at least two independent, blinded observers. |
Data Presentation
Table 1: Efficacy of this compound in Chronic Hepatitis B Patients Over 12 Months
| Efficacy Marker | Treatment Group (this compound) | Control Group | P-value |
| ALT Normalization (at 1 month) | 70.76% | Slower normalization (2-3 months) | < 0.01 |
| HBeAg Seroconversion Rate | 44.4% | Significantly lower | < 0.01 |
| HBeAb Seroconversion Rate | 29.3% | Significantly lower | < 0.01 |
| HBV DNA Seroconversion Rate | 38.5% | Significantly lower | < 0.01 |
| Data from a clinical trial with a treatment duration of up to 12 months.[4] |
Table 2: Effect of this compound on Hepatic Lipid Content in a Mouse Model of Hypercholesterolemia
| Treatment Duration | Parameter | % Change from Control |
| 4 Days | Hepatic Total Cholesterol | ↓ 9-37% |
| Hepatic Triglycerides | ↓ 10-37% | |
| 7 Days | Hepatic Total Cholesterol | ↓ 25-56% |
| Hepatic Triglycerides | ↓ 22-44% | |
| 14 Days | Hepatic Total Cholesterol | ↓ 25-56% |
| Hepatic Triglycerides | ↓ 22-44% | |
| Data from a study in mice with experimentally-induced hypercholesterolemia.[3] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Efficacy in a Mouse Model of Hepatic Steatosis
-
Animal Model: Male C57BL/6J mice, 8 weeks old.
-
Induction of Steatosis: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks.
-
Grouping and Treatment:
-
Group 1: Control (standard diet) + Vehicle.
-
Group 2: HFD + Vehicle.
-
Group 3: HFD + this compound (e.g., 100 mg/kg/day, administered by oral gavage).
-
Group 4: HFD + this compound (e.g., 200 mg/kg/day, administered by oral gavage).
-
-
Treatment Duration: Treat animals for 4, 7, and 14 days (separate cohorts for each time point).
-
Sample Collection and Analysis:
-
At the end of each treatment period, collect blood via cardiac puncture for serum analysis of ALT, AST, triglycerides, and cholesterol.
-
Perfuse the liver with PBS and collect tissue for:
-
Histological analysis (H&E and Oil Red O staining).
-
Measurement of hepatic triglyceride and cholesterol content.
-
Western blot analysis of key proteins in lipid metabolism and inflammatory pathways (e.g., SREBP-1c, FASN, ACC, p-NF-κB).
-
-
-
Data Analysis: Use one-way ANOVA with a post-hoc test for statistical comparisons between groups.
Protocol 2: In Vitro Assessment of this compound's Anti-inflammatory Effect in Hepatocytes
-
Cell Culture: Culture HepG2 cells or primary hepatocytes in appropriate media.
-
Experimental Setup:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 2 hours.
-
Induce an inflammatory response by treating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to assess the activation of the NF-κB pathway. Probe for total and phosphorylated levels of IκBα and the p65 subunit of NF-κB.
-
-
Data Analysis: Use one-way ANOVA with a post-hoc test to compare the effects of different this compound concentrations to the LPS-only treated group.
Mandatory Visualization
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. High doses of this compound elevate serum and hepatic triglyceride levels in rabbits and mice: animal models of acute hypertriglyceridemia - Pan - Acta Pharmacologica Sinica [chinaphar.com]
- 2. High doses of this compound elevate serum and hepatic triglyceride levels in rabbits and mice: animal models of acute hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound treatment attenuates hepatic steatosis in cholesterol/bile salt- and high-fat diet-induced hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Strategies to enhance the stability of Bifendate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bifendate. The information provided is intended to help enhance the stability of this compound in solution during experimental procedures.
Troubleshooting Guide
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Symptoms:
-
Loss of potency or inconsistent results in bioassays.
-
Appearance of unknown peaks in HPLC analysis over a short period.
-
Visible changes in the solution, such as color change or precipitation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis | This compound contains ester functional groups that are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. It is advisable to prepare solutions in a pH range of 4-6, where many ester-containing compounds exhibit maximum stability. Use of a buffered solution (e.g., citrate (B86180) or acetate (B1210297) buffer) is highly recommended over unbuffered water. |
| Oxidation | The molecular structure of this compound may be susceptible to oxidation, especially if exposed to air, light, or trace metal ions. To mitigate this, prepare solutions using de-gassed solvents and consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT). Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation. |
| Photodegradation | Exposure to light, particularly UV light, can lead to the degradation of this compound. A study on a this compound derivative has shown susceptibility to photodegradation[1]. Always store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under reduced light conditions whenever possible. |
Frequently Asked Questions (FAQs)
Preparation and Handling of this compound Solutions
Q1: What is the recommended solvent for preparing this compound stock solutions?
Due to its poor water solubility, a water-miscible organic solvent is recommended for preparing concentrated stock solutions of this compound. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. For working solutions, the stock solution can then be diluted in the appropriate aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: How should I store my this compound solutions to ensure maximum stability?
For optimal stability, it is recommended to store this compound solutions at low temperatures, protected from light. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (a few days), refrigeration at 2-8°C may be adequate, provided the solution is protected from light and in a tightly sealed container. For long-term storage, -20°C or -80°C is recommended.
Understanding this compound Degradation
Q3: What are the likely degradation pathways for this compound in solution?
While specific degradation pathways for this compound are not extensively published, based on its chemical structure containing ester and ether functionalities, the primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of the ester linkages, particularly under acidic or basic conditions.
-
Oxidation: Modification of the aromatic rings or other susceptible sites.
-
Photodegradation: Degradation upon exposure to light, as has been observed with related compounds[1].
Q4: How can I monitor the stability of my this compound solution?
A stability-indicating analytical method, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the best way to monitor the stability of your this compound solution. A validated HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of its purity over time.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating RP-HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | UV at an appropriate wavelength (determined by UV scan) |
| Column Temperature | 30°C |
Visualizations
Logical Workflow for Investigating this compound Instability
References
Validation & Comparative
Bifendate vs. Silymarin: A Comparative Guide on Hepatoprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatoprotective effects of Bifendate and Silymarin (B1681676), two prominent agents utilized in the management of liver diseases. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in these assessments.
Introduction
Liver disease remains a significant global health challenge. Both this compound, a synthetic compound derived from Schisandrin C, and Silymarin, a natural extract from milk thistle, are widely recognized for their liver-protective properties.[1][2] This guide aims to furnish researchers and drug development professionals with a comparative analysis of their performance, supported by experimental evidence.
This compound is a clinically effective medicine used for treating liver ailments, known for its ability to decrease alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels in patients with chronic hepatitis B and to alleviate hepatic steatosis.[3][4] Silymarin has a long history of use in treating various liver conditions, with preclinical data highlighting its capacity to reduce oxidative stress and cytotoxicity.[2]
Mechanisms of Action
Both compounds exert their hepatoprotective effects through multiple pathways, including antioxidant, anti-inflammatory, and anti-apoptotic activities.
This compound:
-
Antioxidant Activity: this compound combats oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[1] This action helps preserve the integrity of hepatocytes.[1]
-
Anti-inflammatory Effects: It modulates inflammatory responses, which are a key feature of many liver disorders.[1]
-
Apoptosis Modulation: this compound regulates the expression of Bcl-2 family proteins, promoting cell survival by upregulating anti-apoptotic proteins and downregulating pro-apoptotic ones.[1]
-
Liver Regeneration: It stimulates the proliferation of hepatocytes by activating growth factors and signaling pathways involved in cell cycle regulation.[1]
-
Membrane Stabilization: this compound helps maintain the stability of hepatocyte membranes by preventing lipid peroxidation.[1]
Silymarin:
-
Antioxidant Activity: Silymarin acts as a free radical scavenger and modulates enzymes associated with cellular damage.[2] It inhibits lipid peroxidation and helps maintain levels of the liver's protective antioxidant, glutathione.[2]
-
Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) by blocking the activation of nuclear factor kappa B (NF-κB).[2]
-
Antifibrotic Activity: Silymarin has demonstrated the ability to modulate fibrogenic pathways.
-
Metabolic Regulation: In some cases, Silymarin has been shown to improve glycemic control in patients with concomitant diabetes.[2]
Signaling Pathway Diagrams
Comparative Efficacy Data
The following tables summarize quantitative data from various studies, providing a comparative overview of the efficacy of this compound and Silymarin.
Table 1: Effects on Liver Enzymes
| Compound | Study Type | Model | Key Findings | Reference |
| This compound | Clinical | Chronic Hepatitis B | Significantly decreases ALT and AST levels. | [3] |
| This compound | Preclinical | Hypercholesterolemic mice | Lowers ALT activity. | [4] |
| Silymarin | Meta-analysis of clinical trials | NAFLD/MASLD | Significantly reduced ALT and AST levels. | [5][6] |
| Silymarin | Systematic Review | Various liver conditions | 65.5% of studies reported reduced liver enzyme levels. | [7] |
Table 2: Antioxidant Effects
| Compound | Assay | Model | Key Findings | Reference |
| This compound | SOD, GPx activity | In vitro/In vivo | Enhances the activity of endogenous antioxidant enzymes. | [1] |
| Silymarin | Glutathione levels, Lipid peroxidation | In vitro/In vivo | Enhances hepatic glutathione and inhibits lipid peroxidation. | [2][8] |
| Silymarin | MDA levels | Hemodialysis patients | Combination with Vitamin E significantly reduced MDA levels. | [9] |
Table 3: Anti-inflammatory Effects
| Compound | Biomarker | Model | Key Findings | Reference |
| This compound | Pro-inflammatory Cytokines | General | Modulates inflammatory responses. | [1] |
| Silymarin | TNF-α, IL-6, IL-2, IL-4 | In vitro/In vivo | Inhibits production of TNF-α and other cytokines. | [2][10] |
| Silymarin | NF-κB | In vitro | Blocks hepatic NF-κB activation. | [2] |
Table 4: Histopathological Improvements
| Compound | Model | Histopathological Findings | Reference |
| This compound | Animal models of liver injury | Protects liver architecture and promotes regeneration. | [1] |
| Silymarin | Thioacetamide-induced liver cirrhosis in rats | Showed mild inflammation but no fibrotic septa compared to the control group with structural damage. | [11] |
| Silymarin | TAA-exposed rats | Treatment with Silymarin led to enhancement of pathological features of the liver. | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Liver Enzymes (ALT/AST)
Principle: Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) are enzymes that are released into the bloodstream when liver cells are damaged. Their levels are measured spectrophotometrically.
Protocol (General):
-
Sample Preparation: Blood is collected from subjects and centrifuged to obtain serum or plasma.[13]
-
Reagent Preparation: A reagent mixture containing substrates for the ALT or AST reaction (e.g., L-alanine and α-ketoglutarate for ALT) is prepared.[13][14]
-
Reaction: The serum/plasma sample is mixed with the reagent. The enzyme in the sample catalyzes a reaction that produces a product (e.g., pyruvate (B1213749) for ALT).[15]
-
Detection: The product of the initial reaction is then used in a secondary reaction that results in a color change, which is measured using a spectrophotometer at a specific wavelength (e.g., 505 nm or 540-570 nm).[14][15] The absorbance is proportional to the enzyme activity.
-
Quantification: The enzyme activity is calculated by comparing the absorbance of the sample to a standard curve generated with known concentrations of the product.[16]
Assessment of Antioxidant Activity (SOD, GPx, MDA)
Principle:
-
Superoxide Dismutase (SOD): Measures the activity of the enzyme that catalyzes the dismutation of superoxide radicals.[17]
-
Glutathione Peroxidase (GPx): Measures the activity of the enzyme that catalyzes the reduction of hydrogen peroxide, using glutathione as a substrate.[18]
-
Malondialdehyde (MDA): A marker of lipid peroxidation, MDA reacts with thiobarbituric acid (TBA) to form a colored product.[18]
Protocol (General):
-
Tissue Homogenization: Liver tissue is homogenized in a suitable buffer to release intracellular components.[19]
-
Centrifugation: The homogenate is centrifuged to remove cellular debris, and the supernatant is used for the assays.[19]
-
Assay:
-
SOD: The supernatant is incubated with a reaction mixture that generates superoxide radicals. The ability of the sample to inhibit a colorimetric reaction caused by the superoxide radicals is measured.[17]
-
GPx: The rate of NADPH oxidation is monitored spectrophotometrically at 340 nm in the presence of glutathione, glutathione reductase, and a substrate like hydrogen peroxide.[18]
-
MDA: The supernatant is reacted with TBA under acidic conditions and high temperature. The resulting pink-colored product is measured spectrophotometrically at around 532-535 nm.[18][19]
-
-
Quantification: Enzyme activities are typically expressed as units per milligram of protein. MDA levels are expressed as nanomoles per milligram of protein.[20]
Measurement of Inflammatory Cytokines (TNF-α, IL-6)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method used to quantify cytokine levels in serum or tissue homogenates.
Protocol (General):
-
Sample Collection: Blood is collected and processed to obtain serum, or tissue is homogenized.[21]
-
ELISA:
-
A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α).
-
The sample is added to the wells, and the cytokine binds to the capture antibody.
-
A detection antibody, also specific for the cytokine but labeled with an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, which results in a color change.
-
-
Detection: The absorbance of the color is measured using a microplate reader.
-
Quantification: The concentration of the cytokine in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of the cytokine.[22]
Histopathological Examination
Principle: Liver tissue is fixed, sectioned, and stained to visualize its microscopic structure and identify any pathological changes.
Protocol (General):
-
Tissue Fixation: Liver tissue samples are fixed in a solution like 4% formalin to preserve their structure.[23]
-
Processing and Embedding: The fixed tissue is dehydrated and embedded in paraffin (B1166041) wax.
-
Sectioning: Thin sections (e.g., 5 µm) of the embedded tissue are cut using a microtome.[23]
-
Staining: The sections are mounted on microscope slides and stained. Hematoxylin and Eosin (H&E) is the standard stain used to visualize cell nuclei (blue/purple) and cytoplasm (pink).[24][25] Other special stains like Masson's trichrome can be used to visualize collagen and assess fibrosis (blue).[25]
-
Microscopic Examination: The stained sections are examined under a microscope by a pathologist to assess for features of liver injury, such as inflammation, necrosis, steatosis, and fibrosis.[26]
Conclusion
Both this compound and Silymarin demonstrate significant hepatoprotective effects through multiple mechanisms of action. The choice between these agents may depend on the specific type and severity of liver injury, as well as other patient-specific factors. This guide provides a foundational comparison to aid researchers and clinicians in their evaluation of these two important hepatoprotective compounds. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of this compound and Silymarin in various liver diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of silymarin use on liver enzymes and metabolic factors in metabolic dysfunction-associated steatotic liver disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Silymarin Supplements on Liver Enzyme Levels: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silymarin as an Antioxidant Therapy in Chronic Liver Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatoprotective mechanism of Silybum marianum on nonalcoholic fatty liver disease based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]
- 13. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biolabo.fr [biolabo.fr]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. mmpc.org [mmpc.org]
- 17. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. japsonline.com [japsonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Serum interleukin-6 and tumor necrosis factor-α are associated with early graft regeneration after living donor liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection of serum TNF-α, IFN-γ, IL-6 and IL-8 in patients with hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2.17. Liver Histopathology [bio-protocol.org]
- 24. Liver Biopsy Interpretation: Special Stains | AASLD [aasld.org]
- 25. Role of special stains in diagnostic liver pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Analysis of Bifendate and Fenofibrate for the Treatment of Non-Alcoholic Fatty Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health concern, necessitating the exploration of effective therapeutic interventions. This guide provides a comparative analysis of two pharmacological agents, Bifendate and fenofibrate (B1672516), that have been investigated for their potential in managing fatty liver disease. While both drugs exhibit hepatoprotective properties, they operate through distinct mechanisms and their efficacy in NAFLD is supported by varying levels of scientific evidence.
Executive Summary
This report synthesizes preclinical and clinical data to compare the mechanisms of action, efficacy, and experimental protocols of this compound and fenofibrate in the context of fatty liver disease. Fenofibrate, a peroxisome proliferator-activated receptor-alpha (PPARα) agonist, has a well-documented role in lipid metabolism and has been evaluated in clinical trials for NAFLD. This compound, a synthetic derivative of Schisandra chinensis, is known for its antioxidant and anti-inflammatory properties, with some preclinical evidence of efficacy in reducing hepatic steatosis. Direct comparative clinical trials in NAFLD are lacking; however, a preclinical study in a hypercholesterolemic mouse model provides some head-to-head data.
Mechanisms of Action
This compound: The hepatoprotective effects of this compound are primarily attributed to its antioxidant and anti-inflammatory properties. It is understood to protect liver cells by inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes.[1][2] Furthermore, this compound may modulate inflammatory responses within the liver, a key component in the progression of NAFLD to non-alcoholic steatohepatitis (NASH).[2] Some evidence also suggests that this compound can promote the regeneration of liver cells.[1]
Fenofibrate: Fenofibrate's primary mechanism of action in the liver is the activation of PPARα.[3] PPARα is a nuclear receptor that plays a critical role in the regulation of genes involved in fatty acid oxidation.[3] By activating PPARα, fenofibrate increases the uptake, utilization, and catabolism of fatty acids in the liver, thereby reducing the accumulation of triglycerides.[3] Additionally, fenofibrate has been shown to have anti-inflammatory effects and may improve insulin (B600854) sensitivity.[4]
Comparative Efficacy Data
Direct comparative clinical data for this compound and fenofibrate in NAFLD is not currently available. The following tables summarize key findings from a preclinical comparative study and individual clinical and preclinical investigations.
Table 1: Comparative Effects of this compound and Fenofibrate in a Mouse Model of Hypercholesterolemia-Induced Hepatic Steatosis
| Parameter | This compound (0.25%, w/w) | Fenofibrate | Reference |
| Hepatic Total Cholesterol | ↓ 25-56% | ↓ | [5] |
| Hepatic Triglycerides | ↓ 22-44% | ↓ | [5] |
| Serum Lipid Levels | No significant reduction | ↓ | [5] |
This data is from a study in hypercholesterolemic mice, not a specific NAFLD model.
Table 2: Summary of Fenofibrate Efficacy in NAFLD from Clinical and Preclinical Studies
| Parameter | Effect | Study Type | Reference |
| Serum Triglycerides | ↓ | Clinical Trial | [6] |
| Serum Glucose | ↓ | Clinical Trial | [6] |
| Alkaline Phosphatase (ALP) | ↓ | Clinical Trial | [6] |
| Gamma-Glutamyl Transpeptidase (GGT) | ↓ | Clinical Trial | [6] |
| Alanine Aminotransferase (ALT) | ↓ (93.7% to 62.5% abnormal) | Clinical Trial | [6] |
| Aspartate Aminotransferase (AST) | ↓ (50% to 18.7% abnormal) | Clinical Trial | [6] |
| Hepatocellular Ballooning | ↓ | Clinical Trial | [6] |
| Steatosis, Lobular Inflammation, Fibrosis | No significant change | Clinical Trial | [6] |
| Hepatic Steatosis | ↓ | Animal Model | [7] |
| Hepatic Lipid Peroxidation | ↓ | Animal Model | [7] |
Experimental Protocols
1. Preclinical Study: this compound vs. Fenofibrate in Hypercholesterolemic Mice
-
Animal Model: Experimentally-induced hypercholesterolemia in mice through chronic administration of cholesterol/bile salt or a high-fat diet.[5]
-
Treatment Groups:
-
Control group (vehicle or normal diet).
-
Hypercholesterolemic diet group.
-
This compound group: Daily administration of this compound (0.03-1.0 g/kg, intragastrically) for 4 days, or supplemented in a high-fat diet (0.25%, w/w) for 7 or 14 days.[5]
-
Fenofibrate group: (Dosage not specified in the abstract).[5]
-
-
Key Assessments:
2. Clinical Trial: Fenofibrate in Patients with Biopsy-Confirmed NAFLD
-
Study Design: A pilot trial involving 16 consecutive patients.[6]
-
Patient Population: Patients with biopsy-confirmed non-alcoholic fatty liver disease.[6]
-
Intervention: Treatment with 200 mg/day of fenofibrate for 48 weeks.[6]
-
Monitoring: Clinical and biochemical follow-up was conducted every 3 months.[6]
-
Primary Outcome Measures:
-
Changes in clinical and analytical parameters (triglycerides, glucose, liver enzymes).[6]
-
-
Secondary Outcome Measures:
-
Histological changes assessed by a second liver biopsy at the end of therapy, evaluating steatosis, lobular inflammation, hepatocellular ballooning, and fibrosis.[6]
-
Visualizing the Mechanisms
The following diagrams illustrate the proposed signaling pathways and experimental workflows for this compound and fenofibrate.
Caption: Proposed mechanism of action for this compound in fatty liver disease.
Caption: Mechanism of action for Fenofibrate via PPARα activation.
Caption: Experimental workflows for preclinical and clinical studies.
Conclusion
References
- 1. Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, improves hepatic microcirculatory patency and oxygen availability in a high-fat-diet-induced fatty liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenofibrate, a PPARα agonist, reduces hepatic fat accumulation through the upregulation of TFEB-mediated lipophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current role of fenofibrate in the prevention and management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. A pilot trial of fenofibrate for the treatment of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, reduces hepatic steatosis and lipid peroxidation in fatty liver Shionogi mice with hereditary fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Bifendate and Other Schisandra Derivatives in Hepatoprotection
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bifendate (B1666993) and other derivatives of Schisandra chinensis, a plant long used in traditional medicine for liver ailments. This analysis is based on available experimental data to objectively assess their performance and therapeutic potential.
This compound, a synthetic derivative of Schisandrin (B1198587) C, is a well-established hepatoprotective agent.[1][2] It is often utilized as a positive control in studies investigating new liver-protective drugs.[2][3] The therapeutic effects of this compound are attributed to its multifaceted mechanism of action, which includes antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][4] This guide delves into the comparative efficacy of this compound against other natural lignans (B1203133) found in Schisandra, such as Schisandrin A, B, and C, by examining key performance indicators from various studies.
Comparative Efficacy: Hepatoprotective Effects
The primary therapeutic application of this compound and other Schisandra derivatives is the protection of the liver from various insults. The following tables summarize key experimental findings on their efficacy in mitigating liver damage.
Reduction of Liver Enzymes
A key indicator of liver damage is the elevation of serum levels of enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
| Compound | Model of Liver Injury | Dose | % Reduction in ALT | % Reduction in AST | Citation |
| This compound | CCl4-induced in mice | 200 mg/kg | Significant reduction (data not quantified) | Significant reduction (data not quantified) | [2] |
| This compound | Chronic Hepatitis B (human) | 45-67.5 mg/day | 70.76% of patients normalized after 1 month | Not specified | [3] |
| Schisandrin A | Acetaminophen-induced in mice | Not specified | Significant protective effect | Significant protective effect | [5] |
| Schisandrin B | Acetaminophen-induced in mice | Not specified | Significant protective effect | Significant protective effect | [5] |
| Schisandrin C | Acetaminophen-induced in mice | Not specified | Strongest protective effect among tested lignans | Strongest protective effect among tested lignans | [5] |
Effects on Hepatic Lipids
Abnormal lipid accumulation in the liver is a hallmark of various liver diseases.
| Compound | Animal Model | Treatment | Effect on Hepatic Total Cholesterol | Effect on Hepatic Triglycerides | Citation |
| This compound | Hypercholesterolemic mice | 0.03-1.0 g/kg/day for 4 days | 9-37% decrease | 10-37% decrease | [6] |
| This compound | Hypercholesterolemic mice (high-fat diet) | 0.25% (w/w) in diet for 7-14 days | 25-56% decrease | 22-44% decrease | [2] |
| Schisandrin B | Mice | 1 g/kg | No significant effect | 40-158% increase | [7] |
Signaling Pathways and Mechanisms of Action
The hepatoprotective effects of this compound and other Schisandra lignans are mediated through the modulation of several key signaling pathways.
This compound's Anti-inflammatory and Pro-survival Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1] By preventing the translocation of NF-κB into the nucleus, it downregulates the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1] Furthermore, this compound promotes hepatocyte survival by modulating the Bcl-2 family of proteins, tipping the balance towards anti-apoptotic signals.[1]
Caption: this compound's modulation of NF-κB and apoptotic pathways.
Liver Regeneration Pathway Stimulated by this compound
This compound has been shown to promote liver regeneration by upregulating the expression of hepatocyte growth factor (HGF) and its receptor, c-Met.[1] This signaling cascade is crucial for stimulating the proliferation of hepatocytes, aiding in the restoration of liver architecture and function following injury.[1]
Caption: this compound's role in promoting liver regeneration via HGF/c-Met.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, this section outlines the methodologies employed in the key experiments.
Animal Models of Liver Injury
-
Carbon Tetrachloride (CCl4)-Induced Liver Injury: Male ICR mice are often used.[2] A solution of CCl4 in a vehicle like peanut oil is administered intraperitoneally or orally to induce acute liver injury.[8] this compound or other test compounds are typically administered orally for a set period before and/or after CCl4 exposure.[2][8]
-
Acetaminophen (APAP)-Induced Liver Injury: This model is used to study drug-induced liver damage.[5] Mice are fasted overnight before being given a high dose of APAP intraperitoneally. The test compounds (e.g., Schisandra lignans) are administered prior to the APAP challenge.[5]
-
Hypercholesterolemia Models: To study effects on hepatic lipids, hypercholesterolemia can be induced in mice by feeding them a high-fat diet containing cholesterol and/or bile salt, or by chronic administration of cholesterol/bile salt.[6]
Biochemical Assays
-
Serum Transaminase Levels: Blood samples are collected from the animals, and serum is separated. The levels of ALT and AST are measured using commercially available assay kits.[9][10]
-
Hepatic Lipid Content: Liver tissues are homogenized, and lipids are extracted. Total cholesterol and triglyceride levels are then quantified using commercial assay kits.[6][9]
Experimental Workflow for Evaluating Hepatoprotective Agents
The following diagram illustrates a typical workflow for preclinical evaluation of hepatoprotective compounds like this compound and other Schisandra derivatives.
Caption: Preclinical workflow for hepatoprotective drug evaluation.
Conclusion
This compound demonstrates significant hepatoprotective effects, particularly in reducing liver enzyme levels and hepatic lipid accumulation.[2][6] Among the natural Schisandra lignans, Schisandrin C has shown the most potent protective effect against acetaminophen-induced liver injury in the available comparative data.[5] Interestingly, Schisandrin B was found to increase hepatic triglycerides, a contrasting effect to that of this compound.[7] These findings underscore the importance of evaluating individual derivatives, as their biological activities can differ significantly. Further direct, head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative potencies and therapeutic profiles of this compound and the diverse array of Schisandra lignans.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Hepato-protective effects of six schisandra lignans on acetaminophen-induced liver injury are partially associated with the inhibition of CYP-mediated bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound treatment attenuates hepatic steatosis in cholesterol/bile salt- and high-fat diet-induced hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time and dose relationships between schisandrin B- and schisandrae fructus oil-induced hepatotoxicity and the associated elevations in hepatic and serum triglyceride levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High doses of this compound elevate serum and hepatic triglyceride levels in rabbits and mice: animal models of acute hypertriglyceridemia - Pan - Acta Pharmacologica Sinica [chinaphar.com]
- 10. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
Cross-Validation of Bifendate's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bifendate's hepatoprotective performance against other alternatives, supported by experimental data. This compound (B1666993), a synthetic derivative of Schisandrin C, exerts its therapeutic effects through a multi-target mechanism, which is cross-validated by its consistent performance across various experimental models of liver injury.
This compound's primary mechanisms of action include anti-inflammatory, anti-apoptotic, and pro-regenerative effects. This guide will delve into these mechanisms, presenting quantitative data from comparative studies and detailing the experimental protocols used to generate this evidence.
Comparative Efficacy of this compound
This compound has been extensively evaluated against other hepatoprotective agents in various preclinical and clinical settings. The following tables summarize the quantitative data from these comparative studies.
Table 1: Comparative Effects on Liver Enzyme Levels in Chronic Hepatitis B
| Treatment Group | N | Baseline ALT (IU/L) | Post-treatment ALT (IU/L) | % Normalization (1 month) | HBeAg Seroconversion Rate | HBV DNA Negative Rate | Reference |
| This compound | 65 | Not Specified | Not Specified | 70.76% | 44.4% | 38.5% | [1] |
| Control | 54 | Not Specified | Not Specified | Significantly lower than this compound (p<0.01) | Significantly lower than this compound (p<0.01) | Significantly lower than this compound (p<0.01) | [1] |
| Glycyrrhizin + Tenofovir | 30 | 854.5 ± 469.3 | 126.5 ± 98.7 (Day 15) | Not Specified | Not Applicable | Not Specified | [2][3] |
| Tenofovir Alone | 30 | 812.9 ± 421.8 | 248.6 ± 157.3 (Day 15) | Not Specified | Not Applicable | Not Specified | [2][3] |
Note: ALT (Alanine Aminotransferase), HBeAg (Hepatitis B e-Antigen), HBV DNA (Hepatitis B Virus DNA). The this compound study used a control group that did not receive the same standard of care as the Glycyrrhizin study, which may influence the comparison.
Table 2: Comparative Effects on Hepatic Steatosis in a High-Fat Diet Mouse Model
| Treatment Group | Hepatic Total Cholesterol (% decrease) | Hepatic Triglycerides (% decrease) | Reference |
| This compound (0.25% w/w in diet) | 25-56% | 22-44% | [4][5] |
| Fenofibrate | Significant decrease | Significant decrease | [4][5] |
Note: Fenofibrate is a standard lipid-lowering agent.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative studies of this compound.
Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model in Rats
-
Objective: To induce acute hepatocellular necrosis and assess the protective effects of hepatoprotective agents.
-
Animals: Male Wistar rats.
-
Induction: A single intraperitoneal (i.p.) injection of CCl4, typically at a dose of 1-2 mL/kg body weight, dissolved in a vehicle like olive oil or mineral oil (e.g., 1:1 or 1:5 v/v).[6][7]
-
Treatment Protocol: this compound or a comparator drug is administered orally or via i.p. injection, often prior to and/or after CCl4 administration.
-
Assessment: Blood samples are collected at various time points (e.g., 24, 48, 72 hours) to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Liver tissues are harvested for histopathological examination (e.g., H&E staining) to assess the degree of necrosis, inflammation, and steatosis.[5][8]
Thioacetamide (B46855) (TAA)-Induced Liver Fibrosis Model in Rats
-
Objective: To induce chronic liver injury leading to fibrosis and evaluate the anti-fibrotic potential of therapeutic agents.
-
Animals: Sprague-Dawley or Wistar rats.
-
Induction: Repeated i.p. injections of TAA. A common protocol involves administering 150-200 mg/kg of TAA two to three times per week for several weeks (e.g., 8-11 weeks).[9][10][11][12][13]
-
Treatment Protocol: The test compound (e.g., this compound) is typically administered daily via oral gavage throughout the TAA induction period.
-
Assessment: Liver function is monitored through serum ALT and AST levels. The degree of fibrosis is assessed by histopathological staining of liver sections with Masson's trichrome or Sirius Red to visualize collagen deposition. Levels of fibrosis markers like alpha-smooth muscle actin (α-SMA) and collagen type I are quantified by immunohistochemistry or Western blotting.[11][12][13]
High-Fat Diet (HFD)-Induced Hepatic Steatosis Model in Mice
-
Objective: To induce non-alcoholic fatty liver disease (NAFLD) and assess the effects of therapeutic agents on hepatic lipid accumulation.
-
Animals: C57BL/6 mice are commonly used due to their susceptibility to diet-induced obesity and steatosis.
-
Induction: Mice are fed a diet with a high percentage of calories from fat (e.g., 45-60%) for an extended period (e.g., 8-20 weeks).[14][15][16]
-
Treatment Protocol: this compound or the comparator is administered as a supplement in the high-fat diet (e.g., 0.25% w/w) or by daily oral gavage.[4][5]
-
Assessment: Serum levels of cholesterol and triglycerides are measured. Livers are harvested to quantify hepatic total cholesterol and triglyceride content. Histological analysis of liver sections (e.g., Oil Red O staining) is performed to visualize lipid droplet accumulation.
Signaling Pathways Modulated by this compound
The following diagrams, generated using the DOT language, illustrate the key signaling pathways through which this compound exerts its hepatoprotective effects.
Inhibition of NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[17][18][19][20][21] By preventing the translocation of NF-κB to the nucleus, this compound reduces the inflammatory response in the liver.
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
Regulation of Apoptosis via the Bcl-2 Family
This compound modulates the intrinsic apoptosis pathway by altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[22][23][24][25][26] An increased Bax/Bcl-2 ratio is a key indicator of apoptosis.[22][25] this compound is suggested to decrease this ratio, thereby promoting hepatocyte survival.
Caption: this compound shifts the Bcl-2/Bax balance to inhibit apoptosis.
Promotion of Liver Regeneration via HGF/c-Met Signaling
This compound has been observed to promote liver regeneration, a process critically dependent on the Hepatocyte Growth Factor (HGF) and its receptor, c-Met.[27][28][29][30][31] Activation of this pathway leads to hepatocyte proliferation and tissue repair.
References
- 1. [Anti-HBV efficacy of this compound in treatment of chronic hepatitis B, a primary study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized Controlled Trial of Glycyrrhizin Plus Tenofovir vs. Tenofovir in Chronic Hepatitis B with Severe Acute Exacerbation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized Controlled Trial of Glycyrrhizin Plus Tenofovir vs. Tenofovir in Chronic Hepatitis B with Severe Acute Exacerbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound treatment attenuates hepatic steatosis in cholesterol/bile salt- and high-fat diet-induced hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of carbon tetrachloride-induced acute liver injury in rats by syngeneic hepatocyte transplantation in spleen and peritoneal cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Standard operating procedures in experimental liver research: thioacetamide model in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Fat Diet Induced Hepatic Steatosis Establishes a Permissive Microenvironment for Colorectal Metastases and Promotes Primary Dysplasia in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
- 20. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cbsjournal.com [cbsjournal.com]
- 23. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Study of the Bcl-2 Interactome by BiFC Reveals Differences in the Activation Mechanism of Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Hepatocyte growth factor/c-met signaling is required for stem-cell-mediated liver regeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Hepatocyte growth factor/c-met signaling pathway is required for efficient liver regeneration and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Hepatocyte Growth Factor (HGF)/c-Met Signaling is required for Stem Cell Mediated Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | HGF/c-Met: A Key Promoter in Liver Regeneration [frontiersin.org]
- 31. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacity of Bifendate and Other Key Compounds
For Immediate Release
This guide provides a comprehensive comparison of the antioxidant capacity of Bifendate, a synthetic hepatoprotective agent, with well-established antioxidant compounds: Vitamin C, Vitamin E, and Coenzyme Q10. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available experimental data, methodologies, and the underlying signaling pathways.
Executive Summary
Data Presentation: Quantitative Antioxidant Capacity
The following tables summarize the antioxidant capacity of Vitamin C, Vitamin E, and Coenzyme Q10 based on common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and ORAC (Oxygen Radical Absorbance Capacity). The data is presented as IC50 values (the concentration of the antioxidant required to inhibit 50% of the radical) for DPPH and ABTS assays, and as ORAC units (µmol Trolox Equivalents/g). Lower IC50 values indicate higher antioxidant activity.
Note: Extensive searches for specific IC50 and ORAC values for this compound did not yield consistent, publicly available data for a direct quantitative comparison in these standardized assays. This compound is often used as a positive control in in vivo studies of hepatoprotection, but its direct in vitro antioxidant capacity is not as widely reported in comparative studies.[2][3]
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 Value (µg/mL) | Reference |
| Vitamin C (Ascorbic Acid) | 10.65 - 12.36 | [4][5] |
| Vitamin E (α-Tocopherol) | 42.86 | [6] |
| Coenzyme Q10 | Data not consistently reported in IC50 (µg/mL) |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound | IC50 Value (µg/mL) | Reference |
| Vitamin C (Ascorbic Acid) | 7.81 - 50 | [2] |
| Vitamin E (α-Tocopherol) | Data not consistently reported in IC50 (µg/mL) | |
| Coenzyme Q10 | Data not consistently reported in IC50 (µg/mL) |
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/g) | Reference |
| Vitamin C (Ascorbic Acid) | ~1,019,690 | |
| Vitamin E (d-α-tocopherol) | 1,293 | |
| Coenzyme Q10 | ~2,292 (relative to green tea) |
Experimental Protocols
Detailed methodologies for the key antioxidant capacity assays are provided below to facilitate the replication and validation of findings.
DPPH Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The procedure is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol.
-
Reaction Mixture: The antioxidant sample (at various concentrations) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
-
Reagent Preparation: The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance.
-
Reaction Mixture: The antioxidant sample is added to the ABTS•+ solution.
-
Measurement: The decrease in absorbance is measured at a specific wavelength (typically 734 nm) after a defined incubation period.
-
Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.
-
Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are used.
-
Reaction: The antioxidant sample is mixed with the fluorescent probe and the radical generator in a multi-well plate.
-
Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and is expressed in ORAC units (µmol of Trolox equivalents per gram or liter of sample).
Signaling Pathways and Mechanisms of Action
The antioxidant effects of these compounds are mediated through various cellular signaling pathways.
This compound's Antioxidant Mechanism
This compound exerts its antioxidant effects through a multi-faceted mechanism. It directly scavenges reactive oxygen species (ROS) and enhances the cellular antioxidant defense system by increasing the expression and activity of enzymes like SOD and GPx.[1]
Caption: this compound's dual antioxidant action.
Vitamin C (Ascorbic Acid) Antioxidant Pathway
Vitamin C is a potent water-soluble antioxidant that directly donates electrons to neutralize free radicals. It also plays a crucial role in regenerating other antioxidants, such as Vitamin E.
Caption: Vitamin C's role in radical scavenging and regeneration.
Vitamin E (α-Tocopherol) Antioxidant Pathway
Vitamin E is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation by interrupting the chain reaction of free radical damage.
Caption: Vitamin E's chain-breaking antioxidant mechanism.
Coenzyme Q10 (Ubiquinone) Antioxidant Pathway
Coenzyme Q10, in its reduced form (ubiquinol), is a powerful lipid-soluble antioxidant that not only directly neutralizes free radicals but also regenerates other antioxidants like Vitamin E.
Caption: Coenzyme Q10's dual antioxidant and regenerative roles.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing and comparing the antioxidant capacity of different compounds.
Caption: General workflow for antioxidant capacity assessment.
Conclusion
While this compound is a well-established hepatoprotective agent with recognized antioxidant properties, a direct quantitative comparison of its in vitro antioxidant capacity with Vitamin C, Vitamin E, and Coenzyme Q10 is limited by the lack of publicly available data from standardized assays. The provided data for the established antioxidants serves as a benchmark for future studies on this compound. Further research is warranted to elucidate the specific in vitro antioxidant potency of this compound using standardized assays like DPPH, ABTS, and ORAC to allow for a more direct and comprehensive comparison.
References
- 1. Antioxidant Activity In Vitro and Hepatoprotective Effect of Phlomis Maximowiczii In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
Independent Validation of Bifendate's Anti-Fibrotic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-fibrotic properties of Bifendate with two alternative therapies, Pirfenidone and Obeticholic Acid. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies to support independent validation efforts.
Introduction to Liver Fibrosis and Therapeutic Strategies
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring and progressive loss of liver function. If left untreated, fibrosis can advance to cirrhosis, liver failure, and hepatocellular carcinoma. The activation of hepatic stellate cells (HSCs) is a central event in liver fibrogenesis. Current anti-fibrotic strategies aim to inhibit HSC activation, reduce ECM production, and promote matrix degradation.
This compound: An Overview of its Anti-Fibrotic Potential
This compound, also known as Biphenyl (B1667301) Dimethyl Dicarboxylate (DDB), is a synthetic intermediate of Schisandrin C, a compound derived from the medicinal plant Schisandra chinensis. It has been used clinically for the treatment of chronic hepatitis, primarily as a hepatoprotective agent.
Proposed Mechanism of Action
This compound's hepatoprotective effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. Preclinical studies suggest that this compound may exert its anti-fibrotic effects through the following mechanisms:
-
Antioxidant Activity: this compound scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress, a key trigger of HSC activation.
-
Anti-inflammatory Effects: this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1] By suppressing inflammation, this compound may indirectly inhibit the pro-fibrogenic signaling cascade.
-
Anti-apoptotic Activity: this compound helps to prevent hepatocyte apoptosis by modulating the expression of Bcl-2 family proteins, thus preserving liver cell integrity and reducing the release of pro-fibrotic signals.[1]
Preclinical Data
Independent validation of this compound's anti-fibrotic efficacy is limited, and some studies present conflicting results. However, some preclinical data suggests a potential anti-fibrotic effect. In a study utilizing a carbon tetrachloride (CCl4)-induced liver fibrosis model in rats, oral administration of this compound (75 or 375 mg/kg daily for 30 days) was reported to markedly reduce the development of liver necrosis and fibrosis.[2] It is important to note that another study reported an increase in malondialdehyde (MDA), a marker of oxidative stress, and fibrosis in rats treated with DDB. Further rigorous and independent studies are required to conclusively determine its anti-fibrotic efficacy.
Comparative Analysis with Alternative Anti-Fibrotic Agents
For a comprehensive evaluation, this compound's potential is compared against two drugs with more established anti-fibrotic data: Pirfenidone and Obeticholic Acid.
Pirfenidone
Pirfenidone is an orally available small molecule approved for the treatment of idiopathic pulmonary fibrosis. Its efficacy in liver fibrosis is under investigation.
-
Mechanism of Action: Pirfenidone exhibits broad anti-fibrotic effects by downregulating the production of pro-fibrotic and inflammatory cytokines, most notably transforming growth factor-beta 1 (TGF-β1).[1][3] It also inhibits the synthesis of ECM proteins like collagen.[1] A recent study has identified glutaredoxin-1 (GLRX) as a molecular target, with Pirfenidone inhibiting HSC activation in a GLRX-dependent manner.[2][4]
-
Clinical Data: Several clinical trials have demonstrated the potential of Pirfenidone in reducing liver fibrosis. A pilot study in patients with advanced liver fibrosis due to hepatitis C virus showed a reduction in fibrosis in 30% of patients after 12 months of treatment (1200 mg/day).[5] A more recent randomized trial in patients with compensated liver cirrhosis found that 1200 mg/day of prolonged-release Pirfenidone significantly reduced liver fibrosis compared to placebo over 24 months.[6]
Obeticholic Acid
Obeticholic acid (OCA) is a potent, selective agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.
-
Mechanism of Action: Activation of FXR by OCA reduces the concentration of bile acids in the liver, thereby protecting hepatocytes from their cytotoxic effects.[7] OCA also has direct anti-inflammatory and anti-fibrotic effects by modulating signaling pathways in various liver cells, including HSCs.[8][9]
-
Clinical Data: The Phase 3 REGENERATE trial demonstrated the efficacy of OCA in patients with non-alcoholic steatohepatitis (NASH) and liver fibrosis. An interim analysis showed that 18 months of treatment with OCA (25 mg daily) resulted in a significant improvement in liver fibrosis of at least one stage without worsening of NASH in 23.1% of patients, compared to 11.9% in the placebo group.[10][11][12]
Data Summary
| Drug | Mechanism of Action | Model System | Key Quantitative Findings |
| This compound (DDB) | Antioxidant, Anti-inflammatory, Anti-apoptotic | CCl4-induced liver fibrosis in rats | Marked reduction in liver necrosis and fibrosis at 75 & 375 mg/kg/day for 30 days.[2] |
| Pirfenidone | Downregulation of TGF-β1, Inhibition of collagen synthesis, GLRX-dependent inhibition of HSC activation | Clinical Trial (Compensated Cirrhosis) | Significant reduction in liver stiffness (fibrosis) with 1200 mg/day over 24 months.[6] |
| Obeticholic Acid | Farnesoid X Receptor (FXR) Agonist | Clinical Trial (NASH with Fibrosis) | 23.1% of patients on 25 mg/day showed ≥1 stage improvement in fibrosis vs. 11.9% on placebo after 18 months.[12] |
Experimental Protocols
For independent validation studies, the following experimental protocols are commonly employed:
Induction of Liver Fibrosis in Animal Models
-
Carbon Tetrachloride (CCl4) Model: This is a widely used model for inducing centrilobular liver fibrosis.
-
Animal: Male Wistar rats or C57BL/6 mice.
-
Induction: Intraperitoneal injection of CCl4 (diluted in olive or corn oil) twice weekly for 4-8 weeks. The dose and duration can be adjusted to achieve the desired severity of fibrosis.
-
Mechanism: CCl4 is metabolized by cytochrome P450 in hepatocytes, generating free radicals that cause lipid peroxidation and cell death, leading to inflammation and fibrosis.[3][13]
-
-
Thioacetamide (TAA) Model: This model induces bridging fibrosis and cirrhosis.
-
Animal: Male Sprague-Dawley rats or BALB/c mice.
-
Induction: Intraperitoneal injection of TAA (dissolved in saline) three times weekly for 6-12 weeks.
-
Mechanism: TAA is metabolized to a toxic metabolite that causes oxidative stress and hepatocyte necrosis, leading to a robust fibrotic response.[5]
-
Quantification of Liver Fibrosis
-
Histological Analysis (Sirius Red Staining):
-
Principle: Sirius Red dye specifically binds to collagen fibers, allowing for their visualization and quantification.
-
Procedure: Liver tissue sections are deparaffinized, rehydrated, and stained with a Picro-Sirius Red solution. The stained sections are then visualized under a microscope, and the percentage of the fibrotic area is quantified using image analysis software.
-
-
Hydroxyproline (B1673980) Assay:
-
Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. Its concentration in liver tissue is directly proportional to the total collagen content.
-
Procedure: Liver tissue is hydrolyzed to release free amino acids. The hydroxyproline content is then measured colorimetrically after oxidation and reaction with a chromogen.
-
-
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA):
-
Principle: α-SMA is a marker of activated HSCs. Its expression is upregulated during liver fibrogenesis.
-
Procedure: Liver tissue sections are incubated with a primary antibody against α-SMA, followed by a secondary antibody conjugated to an enzyme or fluorophore for detection. The extent of α-SMA positive staining reflects the degree of HSC activation.[8]
-
Visualizations
Caption: Proposed anti-fibrotic mechanism of this compound.
Caption: General experimental workflow for evaluating anti-fibrotic agents.
References
- 1. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Biphenyldimethyl-dicarboxylate Administration Alone or Combined with Silymarin in the CCL4 Model of Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejh.journals.ekb.eg [ejh.journals.ekb.eg]
- 4. Efficacy and Safety of Biphenyl Dimethyl Dicarboxylate and Ursodeoxycholic Acid Combination in Chronic Hepatitis Related to Metabolic Syndrome Components [kjg.or.kr]
- 5. mdpi.com [mdpi.com]
- 6. Halofuginone to prevent and treat thioacetamide-induced liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Dendropanoxide Alleviates Thioacetamide-induced Hepatic Fibrosis via Inhibition of ROS Production and Inflammation in BALB/C Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dendropanoxide Alleviates Thioacetamide-induced Hepatic Fibrosis via Inhibition of ROS Production and Inflammation in BALB/C Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Protective effects of biphenyl dimethyl dicarboxylate on damage in isolated rat hepatocytes induced by carbon tetrachloride and D-galactosamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dendropanax morbifera Ameliorates Thioacetamide-Induced Hepatic Fibrosis via TGF-β1/Smads Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
Validating Biomarkers for Bifendate Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bifendate (B1666993), a synthetic derivative of Schisandrin C, is a hepatoprotective agent utilized in the management of various liver diseases. Its therapeutic efficacy is attributed to a multifaceted mechanism of action, including antioxidant, anti-inflammatory, and anti-apoptotic effects. Identifying reliable biomarkers to predict and monitor treatment response to this compound is crucial for optimizing its clinical use and for the development of personalized therapeutic strategies. This guide provides a comparative overview of potential biomarkers for this compound treatment response, supported by available experimental data and detailed methodologies.
Potential Predictive and Pharmacodynamic Biomarkers
The validation of specific biomarkers for this compound treatment response is an ongoing area of research. Based on its mechanism of action and metabolism, several potential biomarkers can be considered. These can be broadly categorized into pharmacogenomic, mechanism-based, and standard clinical markers.
Pharmacogenomic Biomarker: CYP3A4 Genotype
Rationale: this compound has been identified as a potential inducer of the Cytochrome P450 3A4 (CYP3A4) enzyme. Genetic variations in the CYP3A4 gene can lead to inter-individual differences in its enzymatic activity, thereby affecting the metabolism of this compound and its therapeutic efficacy.
Key Genetic Variant:
-
CYP3A418B : This allele has been studied in the context of drug interactions with this compound. Individuals carrying this variant may exhibit altered metabolism of CYP3A4 substrates when co-administered with this compound. One clinical study demonstrated that co-administration of this compound with cyclosporine (a CYP3A4 substrate) resulted in a significantly greater decrease in cyclosporine levels in individuals homozygous for the CYP3A418B allele compared to those with other genotypes[1]. This suggests that the CYP3A4*18B genotype could be a predictive biomarker for this compound's inductive effect and potentially its own metabolism and efficacy.
Experimental Protocol: CYP3A4 Genotyping
-
Objective: To determine the presence of specific CYP3A4 alleles, such as CYP3A4*18B, in patient DNA samples.
-
Methodology:
-
DNA Extraction: Genomic DNA is extracted from whole blood or saliva samples using a commercially available DNA extraction kit.
-
Genotyping: Allele-specific real-time polymerase chain reaction (RT-PCR) is a common method. This involves using specific primers and probes to detect single-nucleotide polymorphisms (SNPs) associated with different CYP3A4 alleles.
-
Data Analysis: The results are analyzed to determine the individual's genotype (e.g., homozygous for the wild-type allele, heterozygous, or homozygous for the variant allele).
-
Mechanism-Based Biomarkers
This compound's hepatoprotective effects are linked to its influence on specific cellular pathways. Monitoring molecules within these pathways could provide insights into the pharmacodynamic response to treatment.
a) Inflammatory Pathway Marker: Nuclear Factor-kappa B (NF-κB)
-
Rationale: this compound exerts anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.[2] Measuring the activation state of NF-κB in liver tissue could serve as a pharmacodynamic biomarker.
-
Experimental Protocol: Immunohistochemistry for NF-κB p65 (activated form)
-
Sample: Formalin-fixed, paraffin-embedded (FFPE) liver biopsy tissue.
-
Procedure:
-
Tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the epitope.
-
Sections are incubated with a primary antibody specific for the phosphorylated (activated) form of the NF-κB p65 subunit.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
A chromogenic substrate is added to visualize the location of the activated NF-κB.
-
Nuclear staining intensity and the percentage of positive cells are quantified.
-
-
b) Apoptosis Marker: B-cell lymphoma 2 (Bcl-2)
-
Rationale: this compound has been shown to upregulate the anti-apoptotic protein Bcl-2, which helps protect hepatocytes from programmed cell death.[2] Changes in Bcl-2 expression in liver tissue may reflect the therapeutic effect of this compound.
-
Experimental Protocol: Immunohistochemistry for Bcl-2
-
Sample: FFPE liver biopsy tissue.
-
Procedure: Similar to the NF-κB protocol, using a primary antibody specific for Bcl-2. The staining intensity and localization (cytoplasmic) within hepatocytes are assessed.
-
c) Oxidative Stress Markers: Superoxide (B77818) Dismutase (SOD) and Glutathione (B108866) Peroxidase (GPx)
-
Rationale: this compound enhances the activity of endogenous antioxidant enzymes, including SOD and GPx, to combat oxidative stress in the liver.[2] Measuring the activity of these enzymes in serum or liver tissue could indicate a response to this compound.
-
Experimental Protocol: SOD and GPx Activity Assays
-
Sample: Serum or liver tissue homogenate.
-
Methodology: Commercially available colorimetric assay kits are typically used.
-
SOD Assay: These assays are often based on the inhibition of a reaction that produces a colored product by superoxide radicals. The degree of inhibition is proportional to the SOD activity.
-
GPx Assay: These assays typically measure the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GPx in the presence of a substrate like hydrogen peroxide. The decrease in NADPH concentration, which is used to regenerate GSH, is monitored spectrophotometrically.
-
-
Standard Clinical Biomarkers for Treatment Monitoring
While not specific to this compound's mechanism, standard liver function tests are routinely used to monitor the overall health of the liver and can indicate a therapeutic response.
Liver Transaminases: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)
-
Rationale: Elevated ALT and AST levels are hallmarks of liver injury. A reduction in these enzymes is a primary indicator of a positive treatment response with hepatoprotective agents like this compound.
-
Experimental Protocol: IFCC Standardized Method for ALT/AST Measurement
-
Sample: Serum.
-
Principle: The International Federation of Clinical Chemistry (IFCC) has established standardized enzymatic rate methods for measuring ALT and AST activity. These are kinetic assays that measure the change in absorbance over time as a result of the enzymatic reaction.
-
Procedure: Automated clinical chemistry analyzers are used to perform these standardized assays, ensuring reproducibility and comparability of results across different laboratories.
-
Clinical Data on this compound and ALT Normalization:
A clinical trial in patients with chronic hepatitis B demonstrated that treatment with this compound led to a significantly higher rate of ALT normalization compared to a control group. In the this compound group, 70.76% of patients achieved normal ALT levels after one month of treatment[1][3].
Non-Invasive Markers of Liver Fibrosis
-
Rationale: For patients with chronic liver diseases, assessing the degree of liver fibrosis is crucial. Non-invasive markers, which are calculated based on routine blood tests, can be used to monitor changes in fibrosis over the course of treatment. While not specifically validated for this compound, their utility in the underlying diseases makes them relevant.
-
Commonly Used Scores:
-
APRI (AST to Platelet Ratio Index): Calculated as [(AST level / Upper Limit of Normal) / Platelet count (10^9/L)] x 100.
-
FIB-4 (Fibrosis-4) Index: Calculated using age, AST, ALT, and platelet count.
-
-
Data Presentation: Changes in these scores before and after a course of this compound treatment could be tabulated to assess its impact on liver fibrosis. However, dedicated studies validating these markers for this compound are needed.
Comparative Performance with Alternative Hepatoprotective Agents
Direct comparative clinical trials of this compound against other hepatoprotective agents with a comprehensive biomarker analysis are limited. However, data on the effects of other agents on standard liver enzymes can provide a basis for indirect comparison.
Table 1: Comparison of Effects of Different Hepatoprotective Agents on Liver Enzymes (ALT and AST)
| Treatment Agent | Disease Context | Reported Effect on ALT/AST | Reference |
| This compound | Chronic Hepatitis B | 70.76% ALT normalization rate at 1 month. | [1][3] |
| Silymarin | Chronic Liver Diseases | Statistically significant but clinically minor reduction in ALT and AST. | [4] |
| Essentiale forte | Fatty Liver Disease | Significant reduction in ALT and AST. | [5] |
| Ursodeoxycholic Acid (UDCA) | Cholestatic Liver Diseases | Significant reduction in ALT and AST. | [6] |
Note: This table provides a summary of findings from different studies and does not represent a direct head-to-head comparison.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's multifactorial mechanism of action.
Experimental Workflow for Biomarker Validation
Caption: General workflow for biomarker validation.
Conclusion and Future Directions
The identification of validated biomarkers for this compound treatment response is still in its early stages. The existing evidence points towards several promising candidates:
-
CYP3A4 genotype , particularly the CYP3A4*18B allele, shows potential as a predictive biomarker for this compound's metabolic activity and should be a priority for further investigation in clinical trials.
-
Mechanism-based biomarkers such as NF-κB, Bcl-2, SOD, and GPx offer the potential to serve as pharmacodynamic markers to monitor the biological effects of this compound. However, their clinical utility in predicting patient outcomes needs to be established.
-
Standard clinical markers like ALT and AST remain essential for monitoring treatment response, and non-invasive fibrosis scores may provide additional value in assessing long-term outcomes.
To advance the personalized use of this compound, future research should focus on prospective, well-designed clinical trials that incorporate the systematic collection of biological samples for biomarker analysis. Such studies are necessary to validate the predictive and prognostic value of the identified candidate biomarkers and to establish clear thresholds for their clinical application. Head-to-head comparative trials with other hepatoprotective agents that include a comprehensive panel of biomarkers would also be invaluable in positioning this compound within the therapeutic landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [Anti-HBV efficacy of this compound in treatment of chronic hepatitis B, a primary study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Liver Disease and Silymarin: A Biochemical and Clinical Review [xiahepublishing.com]
- 5. Nitazoxanide for chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursodeoxycholic acid in cholestatic liver disease: mechanisms of action and therapeutic use revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Bifendate
For researchers, scientists, and professionals in drug development, the integrity of their work and the safety of their laboratory environment are paramount. The proper disposal of chemical reagents like Bifendate is a critical component of maintaining a safe and compliant workspace. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring adherence to regulatory standards and fostering a culture of safety.
Understanding this compound and Its Regulatory Context
This compound is an intermediate in the synthesis of Schisandrin C and is used in treating liver ailments.[1][2][3] As with any pharmaceutical compound, its disposal is subject to stringent regulations to prevent environmental contamination and potential harm to public health.[4][5] The primary regulatory bodies overseeing pharmaceutical waste in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), with many states having their own specific requirements.[4][6]
Core Principles of Pharmaceutical Waste Management
The foundation of proper pharmaceutical waste disposal lies in a clear understanding of waste categorization and the associated disposal streams. Healthcare facilities are required to adhere to standardized procedures for managing hazardous waste pharmaceuticals.[7] A crucial first step is to determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[5]
Key Disposal Steps:
-
Segregation: Properly segregate pharmaceutical waste at the point of generation. Use designated, clearly labeled, and leak-proof containers. Color-coded containers are often used to distinguish different types of waste:
-
Black containers: For RCRA hazardous pharmaceutical waste.
-
Blue or white containers: For non-RCRA pharmaceutical waste.
-
-
Container Management: Ensure containers are securely sealed to prevent spills.
-
Treatment and Disposal: The appropriate treatment and disposal method depends on the waste classification.
-
Hazardous Waste: Typically requires incineration at a permitted treatment facility.[6]
-
Non-Hazardous Waste: May be incinerated or treated through other approved methods.
-
It is imperative to note that flushing of hazardous waste pharmaceuticals down the drain is prohibited.[6]
Step-by-Step Disposal Protocol for this compound
While specific regulations for this compound are not extensively detailed, the following procedure, synthesized from general pharmaceutical and chemical disposal guidelines, provides a robust framework for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
2. Waste Identification and Segregation:
-
Unused or Expired this compound: Treat as pharmaceutical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should also be disposed of as chemical waste.
3. Containerization:
-
Place all this compound waste into a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and identify the contents.
4. Disposal of Empty Containers:
-
Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[10]
-
After thorough cleaning, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or by other approved procedures.[10][11]
5. Spill Management: In the event of a this compound spill:
-
Isolate the area.[11]
-
For liquid spills, absorb with an inert material such as sand, vermiculite, or clay.[8][9]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[11]
-
Place all contaminated materials into a sealed container for disposal as hazardous waste.[11]
-
Clean the spill area with a suitable detergent and water.[8][11]
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed waste disposal contractor. Ensure that all local, state, and federal regulations are followed.[8][11]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Hazard Class (Bifenthrin) | 6.1 (Toxic) | [8] |
| UN Number (Bifenthrin) | UN 3349 | [8] |
| Primary Regulatory Agencies | EPA, DEA, State Environmental Agencies | [4][6] |
| Prohibited Disposal Method | Flushing down the sewer | [6] |
| Recommended Disposal Method | Incineration by a licensed facility | [6] |
Experimental Protocols
The provided information focuses on disposal procedures rather than experimental protocols involving this compound. For detailed experimental use, researchers should consult specific study protocols and safety data sheets provided by the manufacturer.
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for this compound disposal, the following workflow diagram is provided.
Caption: this compound Disposal Decision Workflow.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 73536-69-3 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. epa.gov [epa.gov]
- 8. nj.gov [nj.gov]
- 9. newsomseed.com [newsomseed.com]
- 10. labelsds.com [labelsds.com]
- 11. carolinapco.com [carolinapco.com]
Essential Safety and Operational Guide for Handling Bifendate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bifendate. The following procedures are based on general best practices for handling solid pharmaceutical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound powder, appropriate personal protective equipment is essential to minimize exposure. The following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use nitrile gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: For operations that may generate dust, such as weighing or aliquoting, a dust mask or a respirator may be necessary to prevent inhalation.
Operational Plan: Safe Handling and Storage
Follow these steps to ensure the safe handling and storage of this compound:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including a calibrated scale, weighing paper, and appropriate containers, readily available.
-
Handling:
-
Handle this compound in a well-ventilated area.
-
Avoid direct contact with skin and eyes.
-
Minimize the creation of dust when handling the powder.
-
Use a spatula or other appropriate tool to transfer the powder.
-
-
Storage:
Emergency Procedures
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.
-
Eye Contact: If this compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: If ingested, seek immediate medical attention.
-
Spills: In the event of a spill, carefully clean the area to avoid generating dust. Use a wet paper towel to wipe up the powder and dispose of it as chemical waste.
Disposal Plan
Unused this compound and any materials contaminated with it should be disposed of as chemical waste according to your institution's guidelines and local regulations. General recommendations for the disposal of pharmaceutical waste include:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Collect waste in a designated, sealed, and properly labeled container.
-
Arrange for disposal through a licensed chemical waste management company.
This compound Properties
The following table summarizes the known properties of this compound. Since a complete Safety Data Sheet (SDS) with quantitative hazard data is not publicly available, this table is based on general information.
| Property | Description |
| Chemical Name | 4,4'-dimethoxy-5,6,5',6'-bis(methylenedioxy)-2,2'-dicarbomethoxybiphenyl |
| Appearance | White crystalline powder.[2] |
| Molecular Formula | C20H18O10 |
| Molecular Weight | 418.35 g/mol |
| Solubility | Slightly soluble in Chloroform and Methanol. Insoluble in water. |
| Known Side Effects | May cause mild nausea and occasional rash.[2] In rare cases, it may lead to gastrointestinal discomfort, dizziness, skin reactions, and hepatotoxicity.[3] |
| Storage Conditions | Store in an airtight container, protected from light.[1][2] |
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
